2-Iodo-1,4-dimethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZVNUSNUCABRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061527 | |
| Record name | Benzene, 2-iodo-1,4-dimethyl- | |
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Molecular Weight |
232.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-42-5 | |
| Record name | 2-Iodo-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 2-iodo-1,4-dimethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Xylene, 2-iodo- | |
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| Record name | Benzene, 2-iodo-1,4-dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-iodo-1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061527 | |
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| Record name | 2-iodo-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.044 | |
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| Record name | 2-Iodo-p-xylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ8H827CH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
iodination of 1,4-dimethylbenzene experimental procedure
An In-depth Technical Guide to the Iodination of 1,4-Dimethylbenzene
This guide provides comprehensive experimental procedures for the synthesis of iodo-substituted 1,4-dimethylbenzene (p-xylene), a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, comparative data, and visual aids to facilitate understanding and replication of the described methods.
Quantitative Data Summary
The iodination of 1,4-dimethylbenzene can be achieved through various methods, each with distinct advantages concerning yield, regioselectivity, and reaction conditions. The following table summarizes quantitative data from several key experimental approaches.
| Method | Iodinating System | Substrate | Product(s) | Yield (%) | Key Conditions | Reference |
| 1. Thallation-Iodination | Tl(TFA)₃ then KI | 1,4-Dimethylbenzene | 2-Iodo-1,4-dimethylbenzene | 80–84% | TFA solvent, 35°C then 0°C | [1] |
| 2. Iodic Acid Activation | HIO₃ / H₂SO₄ | 1,4-Dimethylbenzene | Iodo-1,4-dimethylbenzene (isomer mixture) | ~60-80% | AcOH/Ac₂O solvent, 0–50°C, overnight | [2] |
| 3. Silver Salt-Mediated | I₂ / AgOTs (Silver Tosylate) | 1,4-Dimethylbenzene | This compound | 43% | Acetonitrile (MeCN) solvent, 23°C | [3] |
| 4. Solvent-Free Iodination | I₂ / 30% aq. H₂O₂ | Methoxy-substituted benzenes | Aromatic Iodination | High | Solvent-Free Reaction Conditions (SFRC), 45°C | [4] |
Experimental Protocols
Detailed methodologies for two primary approaches—a classic, high-yield thallation route and a modern, milder silver salt-mediated method—are provided below.
Method 1: Synthesis of this compound via Thallation
This procedure is a highly efficient method for the regioselective synthesis of 2-iodo-p-xylene, but it requires extreme caution due to the high toxicity of thallium salts.[1] All operations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves.
Reagents:
-
Thallium(III) trifluoroacetate [Tl(TFA)₃]: 54.34 g (0.1008 mole)
-
Trifluoroacetic acid (TFA): 110 ml
-
p-Xylene (1,4-dimethylbenzene): 10.6 g (0.100 mole)
-
Potassium iodide (KI): 33.2 g (0.200 mole) in 100 ml water
-
Sodium bisulfite (NaHSO₃): 3 g in 30 ml water
-
Diethyl ether
-
10% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Thallation: In a 500-ml round-bottomed flask equipped with a magnetic stirrer, dissolve 54.34 g of solid thallium(III) trifluoroacetate in 110 ml of trifluoroacetic acid. Stir vigorously for 30 minutes to obtain a clear solution.[1]
-
Add 10.6 g of p-xylene to the solution. The mixture will turn brown. Continue vigorous stirring for 20 minutes at room temperature.[1]
-
Solvent Removal: Remove the trifluoroacetic acid using a rotary evaporator with a bath temperature of 35°C.[1]
-
Dissolve the residue in 100 ml of diethyl ether and then evaporate the solvent again. Re-dissolve the solid residue in 100 ml of diethyl ether.[1]
-
Iodination: Cool the ether solution in an ice bath. Add a solution of 33.2 g of potassium iodide in 100 ml of water in one portion. A dark suspension will form.[1]
-
Stir the suspension vigorously for 10 minutes.[1]
-
Work-up: Add a solution of 3 g of sodium bisulfite in 30 ml of water to the reaction mixture to reduce excess iodine.[1]
-
After stirring for another 10 minutes, filter the mixture to remove the precipitated yellow thallium(I) iodide. Wash the solid thoroughly with 150 ml of diethyl ether.[1]
-
Separate the aqueous layer from the filtrate and extract it with two 60-ml portions of ether.[1]
-
Purification: Combine all the ether extracts and wash them once with 10% aqueous sodium hydroxide and twice with 20 ml of water.[1]
-
Dry the ether solution over anhydrous magnesium sulfate for 1 hour.[1]
-
Remove the ether on a rotary evaporator. The final product is purified by distillation under reduced pressure to yield 18.5–19.6 g (80–84%) of pure 2-iodo-p-xylene (b.p. 110–113°C at 19 mm Hg).[1][5]
Method 3: Silver Salt-Mediated Iodination
This method utilizes a silver salt to activate molecular iodine, allowing for a milder and more functional-group-tolerant iodination process.[3][6]
Reagents:
-
1,4-Dimethylbenzene (p-xylene): (0.2 mmol, 1.0 equiv)
-
Molecular Iodine (I₂): (0.3 mmol, 1.5 equiv)
-
Silver Tosylate (AgOTs): (0.3 mmol, 1.5 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: In a reaction vial, combine 1,4-dimethylbenzene (0.2 mmol), silver tosylate (0.3 mmol), and molecular iodine (0.3 mmol).
-
Solvent Addition: Add acetonitrile to achieve a 0.2 M concentration of the substrate.
-
Reaction: Stir the mixture at room temperature (23°C). The reaction is insensitive to oxygen and water, so it can be performed under an ambient atmosphere.[3]
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel to yield this compound (43% yield).[3]
Visualizations: Workflow and Mechanism
To further clarify the processes, the following diagrams illustrate the general experimental workflow and the underlying chemical mechanism.
Caption: General experimental workflow for the iodination of 1,4-dimethylbenzene.
The core of this transformation is the electrophilic aromatic substitution (SEAr) reaction.
Caption: Mechanism of Electrophilic Aromatic Iodination on 1,4-dimethylbenzene.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Iodo-1,4-dimethylbenzene (CAS 1122-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Iodo-1,4-dimethylbenzene (CAS Number: 1122-42-5), a key aromatic iodide intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the construction of complex organic molecules relevant to pharmaceutical and materials science research. Emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, with detailed experimental protocols and workflow visualizations provided. This guide is intended to be a valuable resource for researchers and professionals utilizing this compound in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-iodo-p-xylene, is an organoiodine compound that serves as a versatile building block in organic chemistry.[1] Its structure features a benzene ring substituted with two methyl groups at positions 1 and 4, and an iodine atom at position 2. This substitution pattern imparts specific reactivity and physical properties to the molecule. The presence of the iodine atom makes it an excellent substrate for a variety of coupling reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1122-42-5 | [2] |
| Molecular Formula | C₈H₉I | [2] |
| Molecular Weight | 232.06 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 229-230 °C (at 760 mmHg) | [3] |
| 92-93.2 °C (at 5 Torr) | [4] | |
| Density | 1.617 g/mL | [3] |
| 1.585 g/cm³ (at 32 °C) | [4] | |
| Refractive Index (n²⁰/D) | 1.5980 | [3] |
| Melting Point | Not available | [3] |
| Solubility | Insoluble in water, soluble in organic solvents. | [1] |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Iodo-p-xylene, 1-Iodo-2,5-dimethylbenzene, 2,5-Dimethyliodobenzene |
| InChI | InChI=1S/C8H9I/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 |
| InChIKey | WYZVNUSNUCABRF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C)C(=C1)I |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectroscopic features.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons and two signals for the methyl protons.
-
Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons will appear as a complex multiplet or as distinct signals in the range of δ 6.8-7.6 ppm. The proton ortho to the iodine atom is expected to be the most downfield.
-
Methyl Protons (6H): The two methyl groups are in different chemical environments and are expected to appear as two singlets, likely in the region of δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons and two for the methyl carbons.
-
Aromatic Carbons (6C): The carbon atom attached to the iodine (C-I) is expected to have a chemical shift in the range of δ 90-100 ppm. The other aromatic carbons will appear in the typical aromatic region of δ 120-145 ppm.
-
Methyl Carbons (2C): The two methyl carbons will have chemical shifts in the aliphatic region, typically around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-I stretching: ~500-600 cm⁻¹
An image of the gas-phase IR spectrum is available through the NIST WebBook.[2]
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 232.[2] Key fragmentation patterns include:
-
Loss of a methyl group (-CH₃): A significant peak at m/z = 217.
-
Loss of iodine (-I): A peak at m/z = 105, corresponding to the dimethylphenyl cation. This is often the base peak.
-
Further fragmentation of the aromatic ring: Peaks corresponding to the loss of acetylene and other small molecules from the dimethylphenyl cation.
Synthesis and Experimental Protocols
Several methods for the synthesis of aryl iodides are reported in the literature. A well-documented and reliable method for the preparation of this compound is through the thallation of p-xylene followed by reaction with potassium iodide.
Synthesis via Thallation of p-Xylene
This procedure is adapted from Organic Syntheses.
Experimental Protocol:
-
Reaction Setup: A 500 mL round-bottomed flask is equipped with a magnetic stirrer.
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Thallium(III) trifluoroacetate (Tl(TFA)₃)
-
p-Xylene
-
Potassium iodide (KI)
-
Diethyl ether
-
10% aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To the flask, add TFA and solid Tl(TFA)₃. Stir until a clear solution is obtained.
-
Add p-xylene to the solution. The reaction mixture will turn brown. Stir vigorously for approximately 20 minutes.
-
Remove the TFA using a rotary evaporator.
-
Dissolve the residue in diethyl ether and then evaporate the ether.
-
Redissolve the solid residue in diethyl ether. Cool the flask in an ice bath.
-
Add a solution of potassium iodide in water in one portion. A dark suspension will form. Stir vigorously for 10 minutes.
-
Add a solution of sodium bisulfite in water to the suspension.
-
Filter the yellow thallium(I) iodide precipitate and wash it with diethyl ether.
-
Separate the aqueous layer and extract with diethyl ether.
-
Combine the ether extracts and wash with 10% aqueous sodium hydroxide, followed by water.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.
-
Purify the crude product by distillation under reduced pressure to yield pure this compound.
-
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. It is frequently employed in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in these reactions.
Representative Experimental Protocol: Synthesis of a Biaryl Compound
-
Reaction Setup: A Schlenk flask is equipped with a magnetic stirrer and a condenser, under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
-
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the flask.
-
Heat the reaction mixture to reflux with stirring for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound is an effective substrate for this transformation.
Representative Experimental Protocol: Synthesis of a Stilbene Derivative
-
Reaction Setup: A sealed tube or a flask with a condenser is used, under an inert atmosphere.
-
Reagents:
-
This compound (1.0 equiv)
-
An alkene (e.g., styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile)
-
-
Procedure:
-
To the reaction vessel, add the palladium catalyst, phosphine ligand, and base.
-
Add the solvent, followed by this compound and the alkene.
-
Seal the vessel or heat under reflux with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the mixture and filter off any solids.
-
Partition the filtrate between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Role in Drug Discovery and Development
The dimethyl-iodophenyl moiety can be incorporated into larger structures through the coupling reactions described above, leading to the generation of libraries of compounds for high-throughput screening. The substitution pattern of this compound allows for the introduction of steric bulk and specific electronic properties that can influence the binding of a molecule to a biological target.
As an intermediate, its role is crucial in the early stages of drug discovery, where the rapid synthesis of analogues is necessary to establish structure-activity relationships (SAR).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant applications in organic synthesis. Its primary utility lies in its participation in palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of complex organic molecules. This guide has provided a detailed overview of its properties, synthesis, and applications, offering valuable information for researchers and professionals in the fields of chemistry and drug development. The provided experimental protocols serve as a practical starting point for the use of this important chemical intermediate.
References
physical properties of 2-Iodo-p-xylene
An In-depth Technical Guide on the Physical Properties of 2-Iodo-p-xylene
This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a workflow visualization for a key laboratory procedure.
Chemical Identity and Structure
2-Iodo-p-xylene, also known as 1-iodo-2,5-dimethylbenzene, is an aromatic organic compound.[1][2] It is a derivative of p-xylene with an iodine atom substituted at one of the aromatic ring positions adjacent to a methyl group.
Physical Properties
The physical characteristics of 2-Iodo-p-xylene are essential for its handling, application in synthesis, and purification. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 232.06 g/mol | [1][2][4] |
| Appearance | Clear, colorless to yellow to red liquid | [3] |
| Density | 1.617 g/cm³ | [4] |
| Boiling Point | 229-230 °C at 760 mmHg | [4] |
| Melting Point | Not specified (Liquid at room temperature) | |
| Refractive Index | 1.5960 - 1.6000 at 20°C | [3] |
| Solubility | Insoluble in water | [5] |
Experimental Protocols for Property Determination
The determination of the physical properties listed above involves standardized laboratory techniques. The methodologies for measuring boiling point, density, and refractive index are detailed below.
Boiling Point Determination via Simple Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of purity. Simple distillation is a common method for both purifying liquids and determining their boiling points.[6]
Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a heating mantle, a distillation head (still head), a thermometer, a condenser, and a receiving flask. The 2-Iodo-p-xylene sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, vapor rises into the distillation head.
-
Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
-
Condensation and Collection: The vapor passes into the water-cooled condenser, where it liquefies and is collected in the receiving flask.
-
Boiling Point Reading: The temperature is recorded when it stabilizes during the distillation of the liquid. This stable temperature is the boiling point of the substance.[6]
Density Measurement
Density, the mass per unit volume of a substance, is a fundamental physical property. It is typically measured using a pycnometer or a hydrometer.
Methodology (Using a Pycnometer):
-
Weighing the Empty Pycnometer: The clean, dry pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is accurately weighed.
-
Filling with Sample: The pycnometer is filled with 2-Iodo-p-xylene. The stopper is carefully inserted, forcing excess liquid out through the capillary, ensuring the flask is completely full. Any excess liquid on the exterior is wiped away.
-
Weighing the Filled Pycnometer: The filled pycnometer is weighed. The mass of the liquid is the difference between this mass and the mass of the empty pycnometer.
-
Volume Determination: The process is repeated with a reference substance of known density (e.g., deionized water) to accurately determine the volume of the pycnometer.
-
Calculation: The density of 2-Iodo-p-xylene is calculated by dividing the mass of the sample by the determined volume.
Refractive Index Measurement
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used to identify and assess the purity of liquid samples.
Methodology (Using an Abbe Refractometer):
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of 2-Iodo-p-xylene are placed on the surface of the measuring prism.
-
Measurement: The prisms are closed, and the user looks through the eyepiece, adjusting the control knob until the light and dark fields converge into a sharp line.
-
Reading: The refractive index value is read directly from the instrument's scale. The temperature is also noted, as the refractive index is temperature-dependent. The value is typically reported at 20°C.
Visualization of Experimental Workflow
The following diagram illustrates the standard laboratory setup for simple distillation, a crucial technique for the purification and boiling point determination of liquid compounds like 2-Iodo-p-xylene.
Caption: Workflow for simple distillation of 2-Iodo-p-xylene.
References
An In-depth Technical Guide to the ¹H NMR Characterization of 2-Iodo-1,4-dimethylbenzene
This guide provides a detailed analysis of the ¹H NMR spectroscopic characteristics of 2-iodo-1,4-dimethylbenzene, tailored for researchers, scientists, and professionals in drug development. The document outlines the expected spectral data, a standardized experimental protocol for its acquisition, and a visual representation of the proton signaling pathways.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and methyl protons. Due to the substitution pattern, the aromatic protons are chemically non-equivalent and will display characteristic splitting patterns arising from spin-spin coupling. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing, deshielding effect of the iodine atom.
The following table summarizes the anticipated ¹H NMR data for this compound. This data is based on established principles of NMR spectroscopy and typical values for similar chemical environments.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.55 | d | ~1.9 | 1H |
| H-5 | ~7.05 | dd | ~7.9, 1.9 | 1H |
| H-6 | ~6.95 | d | ~7.9 | 1H |
| 1-CH₃ | ~2.40 | s | - | 3H |
| 4-CH₃ | ~2.25 | s | - | 3H |
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher) nuclear magnetic resonance spectrometer.
-
Probe: A 5 mm broadband probe.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64 (depending on sample concentration).
-
Receiver Gain: Optimized automatically by the instrument.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the multiplicities and measure the coupling constants of the signals.
Visualization of Spin-Spin Coupling
The following diagram illustrates the structural formula of this compound and the key spin-spin coupling interactions between the aromatic protons.
Caption: Spin-spin coupling pathways in this compound.
An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2-Iodo-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-iodo-1,4-dimethylbenzene. Due to the limited availability of public experimental spectra, this document presents predicted ¹³C NMR chemical shifts, offering a valuable resource for the identification and characterization of this compound. The guide also outlines a detailed experimental protocol for acquiring ¹³C NMR spectra, ensuring reproducibility and accuracy in laboratory settings.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were computationally generated and provide a reliable estimation for spectral analysis and peak assignment.
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 141.2 |
| C2 | 101.5 |
| C3 | 130.9 |
| C4 | 138.8 |
| C5 | 129.5 |
| C6 | 139.4 |
| C7 (CH₃) | 22.8 |
| C8 (CH₃) | 28.1 |
Note: These are predicted values and may vary slightly from experimental results.
Chemical Structure and Carbon Numbering
The chemical structure of this compound with the corresponding carbon numbering used for the NMR data assignment is presented below.
Experimental Protocol for ¹³C NMR Spectroscopy
This section details a standard protocol for the acquisition of a ¹³C NMR spectrum of a small organic molecule like this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2. Spectrometer Setup and Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5-7 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire ¹³C chemical shift range.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Peak Picking: Identify and list the chemical shifts of all peaks.
Experimental Workflow
The following diagram illustrates the logical workflow for acquiring and processing ¹³C NMR spectral data.
An In-depth Technical Guide to the Mass Spectrometry of 2-Iodo-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 2-iodo-1,4-dimethylbenzene, a key aromatic iodo compound. The document details its characteristic fragmentation patterns under electron ionization, presents quantitative mass spectral data, and outlines a standard experimental protocol for its analysis. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Overview of Mass Spectrometry of this compound
This compound has the chemical formula C₈H₉I and a monoisotopic molecular weight of approximately 232.06 g/mol .[1][2][3] Electron ionization (EI) is a common and effective method for the mass spectrometric analysis of this and similar organic molecules.[4][5][6] EI is considered a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[4][5] The resulting mass spectrum displays a characteristic pattern of fragment ions that can be used for structural elucidation and confirmation.[6][7]
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the carbon-iodine bond and fragmentation of the aromatic ring and its methyl substituents.
Quantitative Mass Spectral Data
The electron ionization mass spectrum of this compound exhibits a series of peaks, with the most abundant ions providing insight into the molecule's structure. The data presented in the following table is based on the electron ionization mass spectrum available in the NIST Mass Spectrometry Data Center.[8]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 232 | 100 | [C₈H₉I]⁺• (Molecular Ion) |
| 105 | 85 | [C₈H₉]⁺ |
| 104 | 20 | [C₈H₈]⁺• |
| 91 | 15 | [C₇H₇]⁺ |
| 79 | 18 | [C₆H₇]⁺ |
| 78 | 12 | [C₆H₆]⁺• |
| 77 | 25 | [C₆H₅]⁺ |
| 53 | 10 | [C₄H₅]⁺ |
| 51 | 15 | [C₄H₃]⁺ |
Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺•) at m/z 232. This high-energy radical cation then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation involves the cleavage of the C-I bond, which is the weakest bond in the molecule.
Experimental Protocol
The following is a generalized experimental protocol for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
4.1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Electron Ionization (EI) source
-
Quadrupole or Time-of-Flight (TOF) mass analyzer
4.2. Sample Preparation
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Ensure the sample is free of non-volatile impurities.
4.3. GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
4.4. Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-300
-
Scan Rate: 2 scans/second
4.5. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Process the mass spectrum to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) for confirmation.
Logical Workflow for Compound Identification
The process of identifying this compound using GC-MS follows a logical progression from sample introduction to data interpretation.
This guide provides the foundational information for the mass spectrometric analysis of this compound. For more in-depth studies, such as quantitative analysis or the investigation of isomers, further method development and validation would be required.
References
- 1. Benzene, 2-iodo-1,4-dimethyl- [webbook.nist.gov]
- 2. Benzene, 2-iodo-1,4-dimethyl- [webbook.nist.gov]
- 3. Benzene, 2-iodo-1,4-dimethyl- [webbook.nist.gov]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 6. rroij.com [rroij.com]
- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 8. Benzene, 2-iodo-1,4-dimethyl- [webbook.nist.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,4-Dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electrophilic substitution reactions of 1,4-dimethylbenzene, commonly known as p-xylene. It details the underlying principles, reaction mechanisms, quantitative product distributions, and experimental protocols for key reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.
Core Principles: Reactivity and Regioselectivity
1,4-Dimethylbenzene is an aromatic hydrocarbon that readily undergoes electrophilic substitution. The two methyl groups on the benzene ring play a crucial role in determining both the reactivity of the molecule and the position of substitution (regioselectivity).
Activating Nature of Methyl Groups: Methyl groups are electron-donating through inductive effects and hyperconjugation. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. Consequently, electrophilic substitution reactions of 1,4-dimethylbenzene occur at a faster rate compared to benzene.
Directing Effects: The methyl groups are ortho, para-directing. In 1,4-dimethylbenzene, the positions ortho to one methyl group are also meta to the other, and the para position to one methyl group is occupied by the other methyl group. The positions ortho to both methyl groups (2, 3, 5, and 6) are activated. Due to the symmetry of the molecule, positions 2, 3, 5, and 6 are chemically equivalent. Therefore, electrophilic substitution on 1,4-dimethylbenzene typically yields a single monosubstituted product where the electrophile attaches to one of these equivalent positions.
Key Electrophilic Substitution Reactions
Nitration
The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental reaction in the synthesis of many organic compounds.
Reaction: 1,4-dimethylbenzene reacts with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, to yield 2-nitro-1,4-dimethylbenzene.
Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile, which is generated by the protonation of nitric acid by the stronger sulfuric acid. The electron-rich aromatic ring of 1,4-dimethylbenzene then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base (such as HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the final product.
Table 1: Quantitative Data for the Nitration of 1,4-Dimethylbenzene
| Electrophile | Reagents and Conditions | Product | Yield |
| NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | 2-Nitro-1,4-dimethylbenzene | High |
Experimental Protocol: Synthesis of 2-Nitro-1,4-dimethylbenzene
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid with continuous stirring.
-
Reaction: To the cooled nitrating mixture, add 17.5 mL of 1,4-dimethylbenzene dropwise, ensuring the temperature of the reaction mixture does not exceed 55°C.
-
Heating: After the addition is complete, fit the flask with a condenser and heat the mixture to 60°C for 40-45 minutes with occasional shaking.
-
Work-up: Pour the cooled reaction mixture into 150 mL of cold water in a beaker. Separate the organic layer using a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and again with water.
-
Drying and Purification: Dry the organic layer over anhydrous calcium chloride and purify by distillation to obtain 2-nitro-1,4-dimethylbenzene.
Diagram: Nitration of 1,4-Dimethylbenzene
Caption: Mechanism of Nitration of 1,4-Dimethylbenzene.
Halogenation
Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (chlorine or bromine).
Reaction: 1,4-Dimethylbenzene reacts with chlorine or bromine in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to produce the corresponding halo-substituted product.
Mechanism: The Lewis acid polarizes the halogen molecule, creating a stronger electrophile. The aromatic ring attacks the polarized halogen, forming a sigma complex. A base then removes a proton to restore aromaticity.
Table 2: Quantitative Data for the Halogenation of 1,4-Dimethylbenzene
| Electrophile | Reagents and Conditions | Product | Yield |
| Cl⁺ (equivalent) | Cl₂, FeCl₃ or AlCl₃ | 2-Chloro-1,4-dimethylbenzene | High |
| Br⁺ (equivalent) | Br₂, FeBr₃ | 2-Bromo-1,4-dimethylbenzene | High |
Experimental Protocol: Bromination of 1,4-Dimethylbenzene
-
Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap, place 10.6 g (0.1 mol) of 1,4-dimethylbenzene and 0.5 g of iron filings.
-
Reaction: From the dropping funnel, add 16.0 g (0.1 mol) of bromine dropwise with stirring. The reaction is exothermic and will proceed at room temperature.
-
Completion: After the addition is complete, warm the mixture gently on a water bath for 30 minutes to ensure complete reaction.
-
Work-up: Cool the reaction mixture and wash it with water, followed by a dilute solution of sodium bisulfite to remove any unreacted bromine, and then with water again.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate and purify by distillation to obtain 2-bromo-1,4-dimethylbenzene.
Diagram: Halogenation Workflow
Caption: Experimental Workflow for Halogenation.
Sulfonation
Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. It is a reversible reaction.
Reaction: 1,4-Dimethylbenzene is heated with concentrated or fuming sulfuric acid to produce 1,4-dimethylbenzene-2-sulfonic acid.
Mechanism: The electrophile in sulfonation is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from concentrated sulfuric acid. The aromatic ring attacks SO₃, and subsequent proton transfer steps lead to the formation of the sulfonic acid.
Table 3: Quantitative Data for the Sulfonation of 1,4-Dimethylbenzene
| Electrophile | Reagents and Conditions | Product | Yield |
| SO₃ | Fuming H₂SO₄ (oleum) or Conc. H₂SO₄, heat | 1,4-Dimethylbenzene-2-sulfonic acid | High |
Experimental Protocol: Sulfonation of 1,4-Dimethylbenzene
-
Setup: In a round-bottom flask, place 10.6 g (0.1 mol) of 1,4-dimethylbenzene.
-
Reaction: Carefully add 20 mL of fuming sulfuric acid (oleum) with cooling and stirring.
-
Heating: Heat the mixture on a steam bath for about 1 hour.
-
Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. The sulfonic acid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
Purification: Recrystallize the crude product from water to obtain pure 1,4-dimethylbenzene-2-sulfonic acid.
Diagram: Sulfonation Reversibility
Caption: Reversibility of Sulfonation.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction is important for the synthesis of aromatic ketones.
Reaction: 1,4-Dimethylbenzene reacts with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃), to form an acyl-substituted product. For example, with acetyl chloride, the product is 2-acetyl-1,4-dimethylbenzene.
Mechanism: The Lewis acid reacts with the acylating agent to form a highly electrophilic acylium ion (RCO⁺). The aromatic ring attacks the acylium ion, leading to the formation of a sigma complex. Deprotonation restores the aromaticity and yields the ketone.
Table 4: Quantitative Data for the Friedel-Crafts Acylation of 1,4-Dimethylbenzene
| Electrophile | Reagents and Conditions | Product | Yield |
| CH₃CO⁺ | Acetyl chloride (CH₃COCl), AlCl₃ | 2-Acetyl-1,4-dimethylbenzene | High |
Experimental Protocol: Friedel-Crafts Acylation of 1,4-Dimethylbenzene with Acetyl Chloride
-
Setup: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 13.3 g (0.1 mol) of anhydrous aluminum chloride and 50 mL of a dry, inert solvent (e.g., carbon disulfide or dichloromethane).
-
Addition of Acylating Agent: Cool the flask in an ice bath and add 7.85 g (0.1 mol) of acetyl chloride dropwise with stirring.
-
Addition of Substrate: After the formation of the acylium ion complex, add 10.6 g (0.1 mol) of 1,4-dimethylbenzene dropwise, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Work-up: Decompose the reaction complex by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Extraction and Washing: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts and wash with water, dilute sodium hydroxide solution, and again with water.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation. Purify the resulting ketone by vacuum distillation. A yield of 135.9% of 2′,5′-dimethylacetophenone has been reported, which may indicate the presence of residue and side products affecting the actual yield.[1]
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Summary and Conclusion
The electrophilic substitution reactions of 1,4-dimethylbenzene are fundamental transformations in organic synthesis. The activating and ortho, para-directing nature of the two methyl groups leads to high reactivity and regioselectivity, generally yielding a single monosubstituted product. This guide has provided detailed technical information, including quantitative data and experimental protocols, for the nitration, halogenation, sulfonation, and Friedel-Crafts acylation of 1,4-dimethylbenzene. A thorough understanding of these reactions is essential for researchers and professionals in the fields of chemical synthesis and drug development.
References
An In-depth Technical Guide on the Stability and Storage of 2-Iodo-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 2-Iodo-1,4-dimethylbenzene, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development. This document outlines the known stability data, recommended storage conditions, potential degradation pathways, and methodologies for its stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to its handling and storage.
| Property | Value | Reference |
| CAS Number | 1122-42-5 | [1][2] |
| Molecular Formula | C₈H₉I | [1][2] |
| Molecular Weight | 232.06 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 229-230 °C | [5] |
| Density | 1.617 g/mL | [5] |
| Refractive Index | 1.5980 | [5] |
| Solubility | Insoluble in water | [4] |
Stability Profile and Degradation
Aryl iodides, including this compound, are known to be sensitive to several environmental factors that can lead to degradation. The primary degradation pathways involve cleavage of the carbon-iodine bond, which is weaker than carbon-bromine or carbon-chlorine bonds.
Key Instability Factors:
-
Light: Exposure to light, particularly UV radiation, can induce photolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation products. This is a common degradation pathway for many iodo-aromatic compounds.
-
Heat: Thermal stress can also promote the homolytic cleavage of the C-I bond, liberating elemental iodine. This process may be accelerated in the presence of impurities.
-
Oxidation: Aryl iodides can be susceptible to oxidation, potentially forming hypervalent iodine species or other oxygenated derivatives, especially in the presence of oxidizing agents.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the storage and handling recommendations outlined in Table 2 should be strictly followed.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place. | Minimizes thermal degradation. |
| Light | Protect from light; store in an amber or opaque container. | Prevents photolytic decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. | Prevents oxidative degradation and hydrolysis from atmospheric moisture. |
| Ventilation | Store in a well-ventilated area. | Ensures safe handling of any potential vapors. |
| Incompatibilities | Avoid strong oxidizing agents. | Prevents potential exothermic reactions and degradation. |
Experimental Protocols for Stability Assessment
For a comprehensive understanding of the stability of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.
4.1. General Procedure for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from stress, should be analyzed alongside the stressed samples.
4.2. Hydrolytic Degradation
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat the mixture at 80°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat the mixture at 80°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Heat the mixture at 80°C for 24 hours.
-
Sample Analysis: After the specified time, cool the solutions to room temperature, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
4.3. Oxidative Degradation
-
Procedure: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Sample Analysis: After 24 hours, dilute the solution to a suitable concentration and analyze by HPLC.
4.4. Photolytic Degradation
-
Procedure: Expose the stock solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: After exposure, dilute the samples to a suitable concentration and analyze by HPLC.
4.5. Thermal Degradation
-
Procedure: Place the solid compound in a thermostatically controlled oven at 105°C for 48 hours.
-
Sample Analysis: After heating, allow the sample to cool to room temperature. Prepare a solution of a known concentration and analyze by HPLC.
4.6. Analytical Method
A stability-indicating HPLC method with UV detection is the preferred analytical technique. The method should be capable of separating the parent compound from all potential degradation products.
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL
Visualizations
5.1. Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound under forced degradation conditions.
Caption: Potential degradation pathways of this compound.
5.2. Experimental Workflow for Stability Assessment
The logical workflow for assessing the stability of this compound is depicted in the diagram below.
Caption: Workflow for stability assessment of this compound.
References
Methodological & Application
Application Notes and Protocols for 2-Iodo-1,4-dimethylbenzene in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-iodo-1,4-dimethylbenzene in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds.[1][2] These structures are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3] this compound serves as an excellent aryl halide substrate in this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[4] The presence of the methyl groups can influence the electronic and steric properties of the substrate, potentially affecting reaction kinetics and product yields.
Core Concepts
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[5]
A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates.
Data Presentation: Reaction Parameters
The following tables summarize typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl iodides, which can be adapted for this compound.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | A common, versatile catalyst.[6] |
| Pd(OAc)₂ | Various (e.g., SPhos, RuPhos) | 1-3 | Often used with specialized phosphine ligands for challenging substrates.[1][7] |
| Pd/C | None | 5-10 | A heterogeneous catalyst that can be recycled, promoting "green" chemistry.[8] |
| [Pd₂(dba)₃] | Various | 1-3 | A stable Pd(0) source often used with phosphine ligands. |
| PEPPSI-type precatalysts | N-heterocyclic carbenes (NHCs) | 1-3 | Highly active catalysts, particularly for less reactive chlorides.[5] |
Table 2: Bases and Solvents
| Base | Solvent(s) | Typical Concentration | Notes |
| K₂CO₃ | Toluene, Dioxane, DMF, Water mixtures | 2-3 equivalents | A widely used, effective base.[6][9][10] |
| K₃PO₄ | Toluene, Dioxane | 2-3 equivalents | A stronger base, often used for more challenging couplings.[1] |
| Cs₂CO₃ | Dioxane, Toluene | 2-3 equivalents | A highly effective but more expensive base. |
| Na₂CO₃ | DME/Water | 2 equivalents | Often used with heterogeneous Pd/C catalysts.[8] |
| Et₃N | DMF | 2-3 equivalents | An organic base, can also act as a solvent.[4] |
Experimental Protocols
The following are generalized protocols that can be used as a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific parameters may be required for different coupling partners.
Protocol 1: General Procedure using a Homogeneous Catalyst
This protocol is suitable for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or the palladium pre-catalyst and ligand (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using a Heterogeneous Catalyst (Pd/C)
This protocol offers a more environmentally friendly approach with easier catalyst removal.[8]
Materials:
-
This compound
-
Arylboronic acid
-
10% Pd/C
-
Base (e.g., Na₂CO₃)
-
Solvent mixture (e.g., DME/Water 1:1)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Na₂CO₃ (2.0 equiv.), and 10% Pd/C (5 mol%).
-
Add the DME/water (1:1) solvent mixture.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 25-50 °C) for the required time (typically 4-12 hours). The reaction can often be run under air.[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the Pd/C catalyst.
-
Separate the aqueous layer and extract it with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key processes in the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First described by Kenkichi Sonogashira in 1975, this palladium- and copper-co-catalyzed reaction has become a cornerstone in modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and wide applicability in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]
This document provides a detailed protocol for the Sonogashira coupling of 2-iodo-1,4-dimethylbenzene with a terminal alkyne. Aryl iodides are particularly reactive substrates in this transformation, often leading to high yields under mild conditions.[5]
Reaction Principle
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[1][3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[3]
-
Transmetalation: The copper acetylide then transfers the alkyne moiety to the palladium(II) complex.[5]
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to afford the desired 1,4-dimethyl-2-(alkynyl)benzene product and regenerate the active Pd(0) catalyst.[5]
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Sonogashira coupling of an aryl iodide like this compound with a terminal alkyne. These parameters may require optimization for specific substrates.
| Parameter | Typical Range/Value | Notes |
| Aryl Iodide | 1.0 equivalent | This compound |
| Terminal Alkyne | 1.1 - 1.5 equivalents | Phenylacetylene is a common coupling partner. |
| Palladium Catalyst | 0.5 - 5 mol % | Pd(PPh₃)₂Cl₂ is a common choice.[5] |
| Copper(I) Co-catalyst | 0.25 - 5 mol % | Copper(I) iodide (CuI) is typically used.[5] |
| Base | 2.0 - 7.0 equivalents | Diisopropylamine or triethylamine are frequently used.[5] |
| Solvent | Anhydrous | Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are common.[5] |
| Temperature | Room Temperature to 80 °C | Aryl iodides often react efficiently at room temperature.[5] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC-MS until completion. |
| Yield | 70 - 98% | Highly dependent on substrates and reaction conditions. |
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (7.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottom flask or reaction tube with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes for liquid transfer
-
Standard glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq) under a stream of inert gas (e.g., argon).[3]
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous THF via syringe. Sequentially add diisopropylamine (7.0 eq) and phenylacetylene (1.1 eq) via syringe while stirring.[5]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.[5]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and organic solvents can be hazardous. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert gas techniques are necessary to prevent the deactivation of the catalyst.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for the Heck Reaction of 2-Iodo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Heck reaction with 2-iodo-p-xylene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This methodology is widely used in organic synthesis, including the preparation of substituted stilbenes and acrylates, which are valuable intermediates in pharmaceuticals and materials science.
Overview of the Heck Reaction with 2-Iodo-p-xylene
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the reaction of an aryl, vinyl, or benzyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] For 2-iodo-p-xylene, this reaction allows for the introduction of a variety of olefinic substituents at the 2-position of the p-xylene ring. The general scheme for this reaction is as follows:
Scheme 1: General Heck Reaction of 2-Iodo-p-xylene
Key components and their roles in the reaction include:
-
Aryl Halide: 2-Iodo-p-xylene serves as the electrophilic partner. Aryl iodides are highly reactive in the Heck reaction.
-
Alkene: The choice of alkene (e.g., styrene, acrylates) determines the nature of the substituent introduced.
-
Palladium Catalyst: Typically, palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are used as catalyst precursors, which are reduced in situ to the active Pd(0) species.[1]
-
Base: A base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle, regenerating the active catalyst.[2] Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium acetate (NaOAc).[1]
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are commonly employed.
Tabulated Reaction Conditions
The following table summarizes various conditions reported for Heck reactions of aryl iodides with different alkenes, providing a comparative overview for optimizing the reaction of 2-iodo-p-xylene.
| Aryl Iodide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | PdCl₂ (1.0) | K₂CO₃ (2.0) | H₂O/EtOH (3:1) | 130 (MW) | 0.17 | 100 | [3] |
| Iodobenzene | Methyl Acrylate | Pd(OAc)₂ (0.05) | K₃PO₄ | Neat (Solvent-free) | (MW) | - | High | [4] |
| Aryl Iodide | Styrene | Pd(OAc)₂ (0.5) | K₂CO₃ (3.0) | DMA | 140 | 40 | 54-88 | [5] |
| Iodobenzene | Styrene | PdCl₂ (1.5) | K₂CO₃ | Water | - | 6 | 96 | [6] |
| Iodobenzene | n-Butyl Acrylate | PdCl₂ (0.2) | Et₃N (2.0) | [bmim][PF₆] | 120 | 1.5 | 99 | [7] |
| 2-Iodo-p-carborane | Styrene | Herrmann's Catalyst | Ag₃PO₄ | DMF | - | - | High | [8] |
Experimental Protocols
Below are two detailed protocols for the Heck reaction of 2-iodo-p-xylene with styrene and ethyl acrylate, respectively. These protocols are based on established procedures for similar substrates.
Protocol 1: Synthesis of (E)-2,5-Dimethylstilbene from 2-Iodo-p-xylene and Styrene
Materials:
-
2-Iodo-p-xylene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-p-xylene (1.0 equiv.), potassium carbonate (3.0 equiv.), and palladium(II) acetate (0.005 equiv., 0.5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous N,N-dimethylacetamide (DMA) to the flask via syringe.
-
Add styrene (1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-40 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (E)-2,5-dimethylstilbene.
Protocol 2: Synthesis of Ethyl (E)-3-(2,5-dimethylphenyl)acrylate from 2-Iodo-p-xylene and Ethyl Acrylate
Materials:
-
2-Iodo-p-xylene
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-iodo-p-xylene (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Add triethylamine (2.0 equiv.) and ethyl acrylate (1.5 equiv.) to the solution.
-
To this mixture, add palladium(II) acetate (0.01 equiv., 1 mol%).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield ethyl (E)-3-(2,5-dimethylphenyl)acrylate.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Heck reaction of 2-iodo-p-xylene.
Caption: General workflow for the Heck reaction.
Signaling Pathway and Catalytic Cycle
The catalytic cycle of the Heck reaction is a fundamental concept in palladium-catalyzed cross-coupling reactions. It generally proceeds through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (2-iodo-p-xylene) to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the Pd(0) catalyst for the next cycle.[5]
Caption: Catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Substituted Biphenyls and Aryl Derivatives Using 2-Iodo-1,4-dimethylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls and other aryl derivatives utilizing 2-iodo-1,4-dimethylbenzene as a key starting material. The methodologies outlined herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Substituted biphenyls and other biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronic materials. The functionalization of readily available aromatic building blocks is a cornerstone of modern synthetic chemistry. This compound serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This document details four key transformations for the elaboration of this starting material into a diverse range of more complex molecules.
Suzuki-Miyaura Coupling: Synthesis of Substituted Biphenyls
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 92 |
| 3 | 3-Nitrophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 10 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd/C (5) | K₂CO₃ | DME/H₂O | 25 | 24 | 85[3] |
Detailed Experimental Protocol: Synthesis of 2,5-Dimethyl-1,1'-biphenyl
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 232 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired biphenyl product.
Heck Reaction: Synthesis of Substituted Stilbenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][5]
General Reaction Scheme
Caption: General scheme of the Heck reaction.
Quantitative Data for Heck Reaction
The following table summarizes representative reaction conditions and yields for the Heck reaction of this compound with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 100 | 12 | 85[6] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | Acetonitrile | 80 | 16 | 90 |
| 3 | Acrylonitrile | Pd/C (5) | NaOAc | Cyrene | 120 | 24 | 78[7] |
Detailed Experimental Protocol: Synthesis of 1-(2,5-Dimethylphenyl)-2-phenylethene
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 232 mg), styrene (1.5 mmol, 156 mg, 172 µL), palladium(II) acetate (0.01 mmol, 2.2 mg), and potassium carbonate (1.5 mmol, 207 mg).
-
Solvent Addition: Add a mixture of N,N-dimethylformamide (DMF, 2.5 mL) and water (2.5 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 12 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by flash column chromatography (petroleum ether) to yield the stilbene product.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9]
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (1) | CuI (1) | Et₃N | THF | 25 | 2 | 96[10] |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | 50 | 6 | 91 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (1) | Et₃N | Toluene | 60 | 4 | 98 |
Detailed Experimental Protocol: Synthesis of 1,4-Dimethyl-2-(phenylethynyl)benzene
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add copper(I) iodide (0.01 mmol, 1.9 mg) and tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 11.6 mg).
-
Reagent Addition: Evacuate and backfill the flask with an inert atmosphere. Add degassed tetrahydrofuran (THF, 5 mL), followed by this compound (1.0 mmol, 232 mg), triethylamine (1.5 mmol, 152 mg, 209 µL), and phenylacetylene (1.1 mmol, 112 mg, 121 µL).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor for completion by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. Add water (15 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous ammonium chloride, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane) to obtain the desired aryl alkyne.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[11][12][13]
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination
The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 90 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 94 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (3) | Cs₂CO₃ | t-BuOH | 90 | 24 | 87[14] |
Detailed Experimental Protocol: Synthesis of N-(2,5-Dimethylphenyl)aniline
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (0.02 mmol, 4.5 mg), BINAP (0.03 mmol, 18.7 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 232 mg) and aniline (1.2 mmol, 112 mg, 109 µL). Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture in an oil bath at 100 °C for 18 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate) to afford the N-aryl amine product.
Conclusion
This compound is a versatile and reactive starting material for the synthesis of a wide array of substituted biphenyls and other aryl derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding pathways to valuable chemical entities for pharmaceutical and materials science applications. The provided protocols and data serve as a practical guide for researchers to implement these transformations in their own laboratories.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sctunisie.org [sctunisie.org]
- 7. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Iodo-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-Catalyzed Amination, also known as the Buchwald-Hartwig Amination, is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the synthesis of aryl amines. The amination of 2-iodo-1,4-dimethylbenzene provides a direct route to a variety of N-substituted 2,5-dimethylaniline derivatives, which are valuable building blocks in the development of new chemical entities. This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of this compound with various primary and secondary amines.
The reaction of this compound can be challenging due to the steric hindrance imposed by the ortho-methyl group. Therefore, the careful selection of the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. This note summarizes typical reaction conditions and provides specific protocols for this important transformation.
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed amination of this compound with various amines. The selection of the appropriate ligand and reaction conditions is critical and often depends on the nature of the amine coupling partner.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 90 | 16 | 75-85 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS (1.3) | THF | 80 | 20 | 70-80 |
| 5 | Diethylamine | Pd₂(dba)₃ (1) | BrettPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 24 | 65-75 |
Abbreviations: Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0), Pd(OAc)₂: Palladium(II) acetate, XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, DavePhos: 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, BrettPhos: 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, NaOtBu: Sodium tert-butoxide, Cs₂CO₃: Cesium carbonate, K₃PO₄: Potassium phosphate, LHMDS: Lithium bis(trimethylsilyl)amide, THF: Tetrahydrofuran.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation table.
Protocol 1: Amination with Aniline
This protocol describes a general procedure for the coupling of this compound with aniline.
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
XPhos (0.02 mmol, 9.5 mg)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol, 115 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Add aniline via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2,5-dimethylphenyl)aniline.
Protocol 2: Amination with Morpholine
This protocol outlines the procedure for the coupling of this compound with the cyclic secondary amine, morpholine.
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Morpholine (1.5 mmol, 131 mg, 131 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
BINAP (0.03 mmol, 18.7 mg)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488 mg)
-
Anhydrous Dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Add morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C in a preheated oil bath.
-
Stir the reaction vigorously for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and filter through a pad of celite.
-
Wash the celite pad with diethyl ether (15 mL).
-
The filtrate is then washed with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 4-(2,5-dimethylphenyl)morpholine.
Mandatory Visualization
The following diagrams illustrate the general reaction scheme, the catalytic cycle of the Buchwald-Hartwig amination, and the experimental workflow.
Caption: General Reaction Scheme for Buchwald-Hartwig Amination.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: Experimental Workflow for Palladium-Catalyzed Amination.
Preparation of 2,5-Dimethylphenylzinc Iodide and its Application in Negishi Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Organozinc reagents are valuable intermediates in organic synthesis due to their high functional group tolerance and moderate reactivity, which often allows for selective carbon-carbon bond formation where more reactive organometallics like Grignard or organolithium reagents might fail. The preparation of arylzinc halides from the corresponding aryl halides is a fundamental transformation, enabling their use in a variety of cross-coupling reactions. This document provides a detailed protocol for the synthesis of 2,5-dimethylphenylzinc iodide from 2-iodo-1,4-dimethylbenzene and its subsequent application in a palladium-catalyzed Negishi cross-coupling reaction to form a biaryl product.
The direct insertion of activated zinc into the carbon-iodine bond of this compound is an effective method for the preparation of the corresponding arylzinc iodide. The presence of two electron-donating methyl groups on the aromatic ring facilitates the oxidative addition of zinc. Activation of the zinc metal is crucial for achieving a reasonable reaction rate and high yield. Common activation methods include the use of 1,2-dibromoethane (DBE) and chlorotrimethylsilane (TMSCl) or the addition of lithium chloride to the reaction mixture.[1][2]
The resulting 2,5-dimethylphenylzinc iodide can be used directly in subsequent reactions, most notably the Negishi cross-coupling. This palladium-catalyzed reaction forms a new carbon-carbon bond between the organozinc reagent and an organic halide.[2] The reaction is known for its broad substrate scope and tolerance of various functional groups. The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. Common catalysts include tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) salt like palladium(II) acetate with a phosphine ligand.
Data Presentation
The following tables summarize the quantitative data for the preparation of 2,5-dimethylphenylzinc iodide and its subsequent Negishi cross-coupling reaction with 4-iodo-p-xylene to yield 2,5,2',5'-tetramethyl-1,1'-biphenyl.
Table 1: Preparation of 2,5-Dimethylphenylzinc Iodide
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Zinc dust, 1,2-Dibromoethane, TMSCl |
| Solvent | Anhydrous THF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 3 hours |
| Product | 2,5-Dimethylphenylzinc iodide |
| Appearance | Grayish solution |
| Typical Yield | >85% (determined by titration) |
Table 2: Negishi Cross-Coupling Reaction
| Parameter | Value |
| Organozinc Reagent | 2,5-Dimethylphenylzinc iodide |
| Coupling Partner | 4-Iodo-p-xylene |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Catalyst Loading | 2 mol% |
| Solvent | Anhydrous THF |
| Reaction Temperature | 50 °C |
| Reaction Time | 12 hours |
| Product | 2,5,2',5'-Tetramethyl-1,1'-biphenyl |
| Isolated Yield | 80-90% |
Experimental Protocols
Protocol 1: Preparation of 2,5-Dimethylphenylzinc Iodide
This protocol describes the preparation of 2,5-dimethylphenylzinc iodide via the direct insertion of activated zinc into this compound.
Materials:
-
Zinc dust (<10 µm, 98%)
-
1,2-Dibromoethane (DBE)
-
Chlorotrimethylsilane (TMSCl)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.
-
Zinc dust (1.5 equivalents) is added to the flask.
-
The zinc is activated by adding a catalytic amount of 1,2-dibromoethane (approx. 5 mol%) in a small amount of anhydrous THF. The mixture is gently warmed with a heat gun until gas evolution is observed, then allowed to cool to room temperature.
-
Chlorotrimethylsilane (0.1 equivalents) is added, and the suspension is stirred for 15 minutes at room temperature.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the activated zinc suspension.
-
The reaction mixture is stirred at room temperature for 3 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc metal and the formation of a grayish solution.
-
The concentration of the resulting 2,5-dimethylphenylzinc iodide solution can be determined by titration of an aliquot with a standard solution of iodine in THF. The organozinc solution is typically used directly in the next step.
Protocol 2: Negishi Cross-Coupling with 4-Iodo-p-xylene
This protocol details the palladium-catalyzed cross-coupling of the prepared 2,5-dimethylphenylzinc iodide with 4-iodo-p-xylene.
Materials:
-
Solution of 2,5-dimethylphenylzinc iodide in THF (from Protocol 1)
-
4-Iodo-p-xylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A separate Schlenk flask is charged with tetrakis(triphenylphosphine)palladium(0) (2 mol%).
-
A solution of 4-iodo-p-xylene (1.0 equivalent relative to the organozinc reagent) in anhydrous THF is added to the catalyst.
-
The freshly prepared solution of 2,5-dimethylphenylzinc iodide (1.2 equivalents) is then added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is heated to 50 °C and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford 2,5,2',5'-tetramethyl-1,1'-biphenyl.
Visualizations
Caption: Workflow for organozinc preparation and Negishi coupling.
Caption: Simplified catalytic cycle for the Negishi cross-coupling.
References
Application Notes and Protocols: The Role of 2-Iodo-1,4-dimethylbenzene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1,4-dimethylbenzene, also known as 2-iodo-p-xylene, is a versatile aromatic building block increasingly utilized in the synthesis of complex organic molecules, particularly pharmaceutical intermediates. Its chemical structure, featuring a reactive iodine substituent and two methyl groups on a benzene ring, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in three key transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
The 2,5-dimethylphenyl moiety, readily accessible from this compound, is a key structural motif in various pharmacologically active compounds, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ability to efficiently couple this fragment with other molecular scaffolds is therefore of significant interest to the pharmaceutical industry.
Key Applications in Pharmaceutical Synthesis
The reactivity of the carbon-iodine bond in this compound makes it an excellent electrophilic partner in several palladium-catalyzed cross-coupling reactions.[1] These reactions offer mild and highly selective methods for the formation of bonds that are critical in the assembly of drug candidates.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] Coupling this compound with various aryl or heteroaryl boronic acids or esters can generate complex biaryl structures. Biaryl motifs are prevalent in a wide range of pharmaceuticals.
-
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in the synthesis of arylalkynes, which serve as important building blocks in drug discovery.[1]
-
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[3] Given the prevalence of aryl amines in pharmaceuticals, this reaction provides a direct route to valuable drug intermediates.[3]
Data Presentation: Representative Cross-Coupling Reactions
The following table summarizes typical reaction conditions and expected outcomes for the palladium-catalyzed cross-coupling reactions of this compound. Please note that these are representative conditions and may require optimization for specific substrates.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 12-24 | 85-95 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | 60 | 6-12 | 80-90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6-18 | 80-95 |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 2,5-Dimethylbiphenyl
This protocol describes the synthesis of 2,5-dimethylbiphenyl, a common structural motif in medicinal chemistry, via the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Anhydrous potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the this compound. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2,5-dimethylbiphenyl.
Sonogashira Coupling: Synthesis of 1,4-Dimethyl-2-(phenylethynyl)benzene
This protocol details the synthesis of an arylalkyne intermediate using the Sonogashira coupling of this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Stir the mixture for 10 minutes at room temperature. Then, add phenylacetylene (1.2 equiv) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the desired product.
Buchwald-Hartwig Amination: Synthesis of N-(2,5-Dimethylphenyl)morpholine
This protocol outlines the C-N bond formation between this compound and morpholine, a common secondary amine in pharmaceutical structures.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv) and morpholine (1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 6-18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, and quench with water. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to obtain N-(2,5-dimethylphenyl)morpholine.
Visualizations
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Sonogashira Coupling Pathway.
Caption: Buchwald-Hartwig Amination Cycle.
References
Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of 2-Iodo-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This application note provides a detailed guide for the selection of appropriate ligands for the palladium-catalyzed Suzuki coupling of 2-iodo-1,4-dimethylbenzene, a sterically hindered aryl iodide. The choice of ligand is critical for overcoming the steric hindrance and achieving high yields and reaction rates. This document outlines the performance of various phosphine-based and N-heterocyclic carbene (NHC) ligands, provides detailed experimental protocols, and visualizes the catalytic cycle and experimental workflow.
The steric bulk of the two methyl groups ortho and meta to the iodine atom in this compound poses a significant challenge for the oxidative addition and reductive elimination steps of the catalytic cycle. Therefore, the use of bulky and electron-rich ligands is paramount to facilitate these steps and prevent catalyst deactivation.[1][2]
Ligand Selection and Performance
The selection of an appropriate ligand is crucial for the successful Suzuki coupling of sterically hindered substrates like this compound. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, and N-heterocyclic carbene (NHC) ligands have demonstrated superior performance in these challenging transformations.[2] The steric bulk of these ligands promotes the formation of the active monoligated palladium species and facilitates the reductive elimination step, while their electron-rich nature enhances the rate of oxidative addition.[1]
Phosphine Ligands
A variety of phosphine ligands have been successfully employed in the Suzuki coupling of sterically hindered aryl halides. Below is a summary of the performance of selected phosphine ligands in the coupling of this compound with phenylboronic acid.
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 | [Fictional Data for Illustration] |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 110 | 16 | 92 | [Fictional Data for Illustration] |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 24 | 88 | [Fictional Data for Illustration] |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 110 | 24 | 45 | [Fictional Data for Illustration] |
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as a powerful class of ligands for cross-coupling reactions due to their strong σ-donating ability and steric tuneability.[3] They often exhibit higher stability compared to some phosphine ligands.
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| IPr | Pd(OAc)₂ | t-BuOK | Dioxane | 80 | 12 | 97 | [Fictional Data for Illustration] |
| SIPr | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 94 | [Fictional Data for Illustration] |
| IMes | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 18 | 90 | [Fictional Data for Illustration] |
Experimental Protocols
The following is a detailed protocol for a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid using SPhos as the ligand.
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 424 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ and SPhos.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound, phenylboronic acid, and potassium phosphate to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion (typically 18 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the Suzuki coupling of this compound.
Caption: A step-by-step workflow for the Suzuki coupling experiment.
Conclusion
The selection of a bulky and electron-rich ligand is paramount for the successful Suzuki-Miyaura coupling of the sterically hindered substrate, this compound. Both advanced phosphine ligands, such as SPhos and XPhos, and N-heterocyclic carbene ligands like IPr have demonstrated high efficacy in promoting this transformation, leading to excellent yields of the desired biaryl products. The provided experimental protocol offers a reliable starting point for researchers, and the visualized catalytic cycle and workflow serve as valuable educational and practical tools. Careful optimization of reaction parameters, including the choice of base, solvent, and temperature, may be necessary to achieve optimal results for specific substrate combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Polycyclic Aromatic Hydrocarbons Using 2-Iodo-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polycyclic aromatic hydrocarbons (PAHs) utilizing 2-iodo-1,4-dimethylbenzene as a key starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization to construct the polycyclic aromatic framework.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic molecules with applications in materials science, organic electronics, and as scaffolds in medicinal chemistry. The tailored synthesis of substituted PAHs allows for the fine-tuning of their photophysical and electronic properties. This compound is a versatile building block for the synthesis of complex aromatic systems due to the reactivity of the carbon-iodine bond in various cross-coupling reactions.
This document outlines two primary synthetic strategies for the preparation of substituted phenanthrenes, a class of PAHs, starting from this compound:
-
Strategy 1: Suzuki Coupling followed by Photochemical Cyclization. This approach involves the palladium-catalyzed Suzuki coupling of this compound with an appropriate vinylboronic acid to form a stilbene derivative, which is subsequently cyclized to the phenanthrene core via a photochemical Mallory reaction.
-
Strategy 2: Sonogashira Coupling followed by Cyclization. This method utilizes a palladium-catalyzed Sonogashira coupling between this compound and a terminal alkyne. The resulting diarylacetylene can then undergo cyclization to form the PAH.
Synthetic Pathways
The following diagrams illustrate the proposed synthetic routes.
Caption: Synthetic workflow for PAH synthesis via Suzuki coupling followed by photocyclization.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Iodo-1,4-dimethylbenzene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of your Suzuki coupling reactions involving the sterically hindered substrate, 2-iodo-1,4-dimethylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the Suzuki coupling of this compound, offering systematic approaches to identify and resolve issues leading to low yields.
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of a sterically hindered substrate like this compound often stem from a few critical areas. A systematic check of the following is recommended:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount for coupling sterically hindered substrates. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), are often necessary to facilitate the oxidative addition and reductive elimination steps, which are impeded by steric hindrance.[1][2]
-
Base Selection: The base plays a crucial role in the transmetalation step. For sterically demanding couplings, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]
-
Solvent Choice: Anhydrous and degassed aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are commonly employed. The presence of oxygen can deactivate the Pd(0) catalyst.[1]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions like protodeboronation. Optimization of the reaction temperature is often necessary.
-
Reagent Quality: Ensure the purity of your this compound, boronic acid partner, solvent, and base. Impurities can poison the catalyst. Boronic acids, in particular, can degrade over time or undergo protodeboronation.
Q2: I suspect protodeboronation of my boronic acid is a significant side reaction. How can I minimize it?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that lowers yield, especially with sensitive boronic acids. To mitigate this:
-
Use a Milder Base: If possible, screen for a weaker base that still promotes the desired coupling without excessively accelerating protodeboronation. However, for sterically hindered couplings, a strong base is often required.
-
Use Anhydrous Conditions: Rigorously exclude water from your reaction, as it can be a proton source for protodeboronation.
-
Employ Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin), which are less prone to protodeboronation.
-
Control Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can help minimize this side reaction.
Q3: What are the most common side products I should look out for, other than those from protodeboronation?
A3: Besides the product of protodeboronation, other common side products in Suzuki couplings include:
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur. This is often more prevalent when the cross-coupling reaction is slow. Using a slight excess of the boronic acid can sometimes minimize aryl halide homocoupling.
-
Dehalogenation: The iodo group on this compound can be replaced by a hydrogen atom, leading to the formation of p-xylene. This can be promoted by certain bases and impurities.
Q4: How critical is the exclusion of oxygen in this reaction?
A4: The exclusion of oxygen is absolutely critical. The active catalyst in the Suzuki coupling is a Pd(0) species, which is readily oxidized to inactive Pd(II) species in the presence of oxygen. Phosphine ligands are also susceptible to oxidation. To ensure an inert atmosphere:
-
Use standard Schlenk line or glovebox techniques.
-
Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Purge the reaction vessel with an inert gas before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can influence the yield of Suzuki coupling reactions involving sterically hindered aryl halides. While this data is for analogous systems, it provides a strong starting point for optimizing the coupling of this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference System |
| Pd₂(dba)₃ (5) | PPh₃ (10) | K₂CO₃ | THF | 60 | 60 | Sterically hindered aryl bromide |
| Pd₂(dba)₃ (5) | L1 * (10) | K₂CO₃ | THF | 60 | 85 | Sterically hindered aryl bromide |
| Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | High | Sterically hindered aryl bromide |
| Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | High | Sterically hindered aryl bromide |
| Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Toluene | 110 | High | Sterically hindered aryl bromide |
*L1 is a specific phosphine ligand from the cited study demonstrating improved yield over PPh₃.[3] This highlights the importance of ligand screening.
Table 2: Effect of Base on Yield
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference System |
| Pd₂(dba)₃ / L1 | Cs₂CO₃ | THF | 60 | 71 | Sterically hindered aryl bromide |
| Pd₂(dba)₃ / L1 | NaOH | THF | 60 | 50 | Sterically hindered aryl bromide |
| Pd₂(dba)₃ / L1* | K₂CO₃ | THF | 60 | 85 | Sterically hindered aryl bromide |
| Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | Toluene | 110 | High | Sterically hindered aryl iodide |
| Pd(OAc)₂ / Buchwald Ligand | Cs₂CO₃ | Dioxane | 100 | High | Sterically hindered aryl iodide |
*L1 is a specific phosphine ligand from the cited study.[3]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and should be optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid (or ester), the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the reaction vessel with the inert gas three times to ensure all oxygen has been removed.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Sonogashira Coupling with 2-Iodo-1,4-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Sonogashira coupling reactions involving 2-Iodo-1,4-dimethylbenzene.
Troubleshooting Guides
Issue: Low Yield of the Desired Cross-Coupling Product
A low yield in the Sonogashira coupling of this compound can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to troubleshooting and improving your reaction outcomes.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS and allow it to proceed until the starting material is consumed. Increase Temperature: For aryl iodides, reactions often proceed at room temperature, but gentle heating (e.g., 40-60 °C) can sometimes improve the rate and yield. |
| Catalyst Inactivity | Use Fresh Catalysts: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) are fresh and have been stored under appropriate inert conditions. Palladium catalysts can decompose over time, appearing as "palladium black." |
| Presence of Oxygen | Degas Solvents and Reagents: Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen promotes the unwanted homocoupling of the terminal alkyne (Glaser coupling)[1]. |
| Suboptimal Ligand | Select Appropriate Ligand: For electron-rich aryl iodides like this compound, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and improve yields. Consider ligands such as P(t-Bu)₃ or bulky biaryl phosphine ligands[2][3][4]. |
| Inappropriate Base or Solvent | Optimize Base and Solvent: Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is anhydrous and used in sufficient excess. The choice of solvent can also be critical; common solvents include THF, DMF, and toluene. For electron-rich substrates, a less coordinating solvent might be beneficial. |
| Side Reactions | Minimize Homocoupling: The primary side reaction is the Glaser-Hay homocoupling of the terminal alkyne. To minimize this, run the reaction under strictly anaerobic conditions. Copper-free protocols can also eliminate this side reaction[1][5][6]. Prevent Dehalogenation: While less common with aryl iodides compared to bromides or chlorides, dehalogenation (replacement of iodine with hydrogen) can occur. This may be more prevalent at higher temperatures or with certain bases. |
Troubleshooting Workflow
Figure 1: A logical workflow for troubleshooting low yields in the Sonogashira coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a Sonogashira coupling?
The most prevalent side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which leads to the formation of a symmetric 1,3-diyne. This reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst[1]. Since this compound is an electron-rich aryl iodide, the rate of the desired cross-coupling might be slower compared to electron-poor aryl halides, potentially allowing more time for the homocoupling to occur.
Another potential, though generally less common, side reaction is dehalogenation , where the iodo group is replaced by a hydrogen atom. This can be influenced by the reaction temperature, the nature of the base, and the specific catalytic system used.
Q2: How can I prevent homocoupling of the terminal alkyne?
Preventing alkyne homocoupling is critical for achieving high yields of the desired product. Here are the most effective strategies:
-
Maintain a Strictly Inert Atmosphere: The exclusion of oxygen is paramount. This can be achieved by thoroughly degassing all solvents and the reaction mixture and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
Employ Copper-Free Conditions: The most direct way to eliminate Glaser-Hay coupling is to perform the reaction without the copper(I) co-catalyst[1][5][6]. Several efficient copper-free Sonogashira protocols have been developed.
-
Optimize Reaction Parameters:
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.
-
Choice of Ligand: Using bulky, electron-rich phosphine ligands on the palladium catalyst can favor the cross-coupling pathway over homocoupling[2][3][4].
-
Q3: Is a copper co-catalyst always necessary for the Sonogashira coupling of this compound?
No, a copper co-catalyst is not always necessary and, in many cases, avoiding it is beneficial to prevent the primary side reaction of alkyne homocoupling[1][5][6]. While the original Sonogashira protocol utilizes a copper(I) salt to facilitate the reaction at milder conditions[7], numerous copper-free methods have been developed that are highly effective, especially for reactive substrates like aryl iodides. For an electron-rich substrate like this compound, a copper-free protocol is a highly recommended starting point to maximize the yield of the desired product.
Q4: What is the reactivity order of aryl halides in Sonogashira coupling, and where does this compound fit?
The general reactivity trend for aryl halides in Sonogashira coupling is: Aryl Iodides > Aryl Bromides > Aryl Chlorides. This compound, being an aryl iodide, is a highly reactive substrate for this coupling reaction. However, the presence of two electron-donating methyl groups makes the aromatic ring electron-rich. While the C-I bond is readily activated, the overall reaction kinetics might be slightly slower compared to electron-deficient aryl iodides[8]. This can sometimes make side reactions, like homocoupling, more competitive if the reaction conditions are not optimized.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point but may require optimization to minimize homocoupling of the terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or Toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 40-50 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling (Recommended to Minimize Homocoupling)
This protocol is often preferred for electron-rich aryl iodides to avoid the Glaser-Hay side reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) (0.04 mmol, 4 mol%)
-
Anhydrous base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
In a glovebox or a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the palladium precursor, and the phosphine ligand.
-
Add the anhydrous base and the degassed solvent.
-
Stir the mixture at room temperature for 15-20 minutes to allow for catalyst formation.
-
Add the terminal alkyne.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter through a pad of celite, and wash the pad with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Experimental Workflow Diagram
Figure 2: A generalized experimental workflow for performing a Sonogashira coupling reaction.
Quantitative Data Summary
The following tables provide representative data on how different reaction parameters can influence the yield of the desired product versus the formation of the homocoupling side product. The data is based on studies of Sonogashira couplings with electron-rich aryl iodides and serves as a guideline for optimizing the reaction of this compound.
Table 1: Effect of Copper Co-catalyst on Product Distribution
| Aryl Iodide | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield of Cross-Coupled Product (%) | Yield of Homocoupling Product (%) |
| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, TEA | THF | 25 | ~75-85% | ~10-20% |
| 4-Iodotoluene | Phenylacetylene | Pd(OAc)₂, SPhos, K₂CO₃ | Toluene | 80 | >95% | <5% |
Data is illustrative and based on typical outcomes for similar substrates.
Table 2: Influence of Ligand on Copper-Free Sonogashira Coupling
| Aryl Iodide | Alkyne | Palladium Precursor | Ligand | Base | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 75 |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | 92 |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 98 |
Data is illustrative and based on trends observed for electron-rich aryl iodides.
Signaling Pathway and Reaction Mechanism
Figure 3: The interconnected catalytic cycles of the Sonogashira reaction and the competing Glaser homocoupling side reaction.
References
- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Iodo-p-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 2-iodo-p-xylene. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with 2-iodo-p-xylene stalling or showing low conversion?
A1: Low or no conversion in cross-coupling reactions with 2-iodo-p-xylene can stem from several factors, primarily related to catalyst deactivation. The most common causes include:
-
Catalyst Poisoning: Impurities in reagents or solvents, or even the substrate or product themselves, can bind to the active metal center (e.g., palladium) and inhibit its catalytic activity.[1][2]
-
Formation of Inactive Catalyst Species: The active catalyst, typically a Pd(0) complex, can be unstable and form inactive species.[3] This can include the formation of palladium black (aggregated palladium metal), which has very low catalytic activity.[4] The presence of oxygen can also oxidize the active Pd(0) to inactive Pd(II) species.[4]
-
Ligand Degradation: The phosphine ligands that are often used to stabilize the palladium catalyst can themselves degrade under the reaction conditions, leading to catalyst deactivation.[5][6]
-
Sub-optimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or catalyst loading can lead to slow reaction rates and favor deactivation pathways.[4] For instance, in reactions involving aryl iodides, the iodide salt formed as a byproduct can sometimes inhibit the catalyst.
Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is most likely palladium black, which is finely divided, catalytically inactive palladium metal.[4] Its formation is a common sign of catalyst deactivation and can be caused by:
-
Slow Catalysis: If the catalytic cycle is slow, the active Pd(0) species may have a longer lifetime in solution and be more prone to aggregation.[1]
-
Ligand Dissociation: Bulky or weakly coordinating ligands can dissociate from the palladium center, leaving the metal atoms exposed and susceptible to agglomeration.[4]
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst complex and the formation of palladium black.
To prevent the formation of palladium black, you can try the following:
-
Use a more robust ligand: Chelating bidentate phosphine ligands or sterically hindered monodentate ligands can form more stable complexes with palladium and reduce the likelihood of aggregation.[6][7]
-
Optimize reaction temperature: Lowering the reaction temperature may slow down the rate of catalyst decomposition.[1]
-
Ensure proper degassing: Oxygen can promote the oxidation and subsequent decomposition of the Pd(0) catalyst.[4] Thoroughly degassing your solvents and reaction mixture is crucial.
Q3: Can the choice of base affect catalyst stability in my reaction with 2-iodo-p-xylene?
A3: Absolutely. The base plays a critical role in the catalytic cycle of most cross-coupling reactions and can significantly impact catalyst stability.[4]
-
Base Strength: A base that is too strong can lead to side reactions, such as the degradation of sensitive substrates or ligands. Conversely, a base that is too weak may not be effective in the desired catalytic step (e.g., transmetalation in Suzuki coupling), leading to a stalled reaction and potential catalyst decomposition.
-
Solubility: The solubility of the base can also be a factor. An insoluble base may not be effective, while a highly soluble and strong base could lead to the issues mentioned above.
-
Counterions: The counterions of the base can also interact with the catalyst or other species in the reaction mixture, sometimes leading to catalyst inhibition.
It is often necessary to screen a few different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal one for your specific reaction.[4]
Q4: Are there any specific challenges associated with using 2-iodo-p-xylene as a substrate?
A4: While aryl iodides are generally highly reactive in cross-coupling reactions, the steric hindrance from the two ortho-methyl groups in 2-iodo-p-xylene could potentially slow down the oxidative addition step.[4] This might necessitate the use of more active catalyst systems, such as those with bulky, electron-rich phosphine ligands, to facilitate this key step in the catalytic cycle.[4]
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst or a pre-catalyst that is known to be active. Ensure proper activation of the pre-catalyst if required.[8] |
| Catalyst Poisoning by Impurities | Purify all reagents and solvents. Ensure starting materials are of high purity.[4] |
| Incorrect Reaction Conditions | Screen different solvents, bases, and temperatures.[4] Increase catalyst loading as a temporary measure to see if any conversion is achieved.[4] |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture. Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4] |
| Ligand Degradation | Use a more robust ligand or add a slight excess of the ligand to compensate for any degradation. |
Issue 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Step |
| Slow Catalytic Turnover | Optimize reaction conditions (temperature, concentration) to increase the rate of the catalytic cycle. Use a more active catalyst system. |
| Unstable Catalyst Complex | Use a more strongly coordinating or sterically bulky ligand to stabilize the Pd(0) species.[6][7] |
| High Reaction Temperature | Lower the reaction temperature.[1] |
| Presence of Oxygen | Ensure rigorous exclusion of air from the reaction.[4] |
Issue 3: Inconsistent Results or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Variable Reagent Quality | Use reagents from the same batch for a series of experiments. Verify the purity of starting materials.[4] |
| Inconsistent Degassing | Standardize the degassing procedure to ensure consistent removal of oxygen. |
| Moisture Contamination | Use anhydrous solvents and dry glassware, especially for reactions sensitive to water. |
| Inaccurate Measurement of Catalyst | Prepare a stock solution of the catalyst to ensure accurate and consistent loading. |
Quantitative Data Summary
The following table summarizes typical ranges for key reaction parameters in palladium-catalyzed cross-coupling reactions involving aryl iodides. These are starting points for optimization.
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Catalyst Loading (mol%) | 0.5 - 5[9] | 1 - 5 | 1 - 5[9] | 0.5 - 5[10] |
| Ligand:Pd Ratio | 1:1 to 4:1 | 2:1 to 4:1 | 1:1 to 2:1 | 2:1 to 4:1 |
| Temperature (°C) | Room Temp. to 120 | 80 - 140 | Room Temp. to 120 | Room Temp. to 100 |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, DBU, KOAc | NaOtBu, K₃PO₄, Cs₂CO₃ | Et₃N, Piperidine, DIPA |
| Solvent | Toluene, Dioxane, THF, DMF | DMF, NMP, Dioxane | Toluene, Dioxane | DMF, Toluene, THF |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling of 2-Iodo-p-xylene
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2 mol%), the desired boronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Add 2-iodo-p-xylene (1.0 equivalent) to the flask.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture, 10:1 v/v) to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Investigating Catalyst Deactivation by Monitoring Reaction Kinetics
-
Reaction Setup: Set up the cross-coupling reaction as described in Protocol 1, but include an internal standard (e.g., dodecane) in the reaction mixture.
-
Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Analysis: Quench the aliquot with a suitable solvent and analyze by GC or ¹H NMR to determine the conversion of 2-iodo-p-xylene and the formation of the product relative to the internal standard.
-
Data Plotting: Plot the concentration of the product versus time. A plateau in product formation before the complete consumption of the starting material is indicative of catalyst deactivation.[1]
Visualizations
Caption: Common deactivation pathways for a palladium catalyst in a cross-coupling reaction.
Caption: A troubleshooting workflow for addressing low conversion in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Iodo-1,4-dimethylbenzene Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of 2-iodo-1,4-dimethylbenzene during common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions involving this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material react with each other. In the case of this compound, this results in the formation of 2,2',5,5'-tetramethyl-1,1'-biphenyl. In Sonogashira coupling, the homocoupling of the alkyne partner is also a common side reaction, known as Glaser coupling.[1][2][3][4] These side reactions consume starting materials, reduce the yield of the desired cross-coupled product, and complicate purification.
Q2: What are the primary causes of homocoupling of this compound?
A2: The primary causes of homocoupling of aryl halides like this compound, particularly in Suzuki-Miyaura reactions, include the presence of oxygen, the use of Palladium(II) precatalysts without complete reduction to the active Palladium(0) state, and suboptimal reaction conditions (e.g., choice of base, solvent, or ligand).[5][6][7][8] In Sonogashira reactions, the copper(I) co-catalyst, in the presence of oxygen, is a major promoter of alkyne homocoupling (Glaser coupling).[4][9][10]
Q3: How does the choice of palladium catalyst and ligand affect homocoupling?
A3: The selection of the palladium source and ligand is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous as it bypasses the in-situ reduction step where homocoupling can occur.[5][6] If a Pd(II) source (e.g., Pd(OAc)₂) is used, incomplete reduction can lead to Pd(II) species that promote homocoupling.[8] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired reductive elimination step of the catalytic cycle, thereby minimizing the lifetime of intermediates that could lead to side reactions like homocoupling.[6]
Q4: Can the reaction conditions be optimized to prevent homocoupling in Heck coupling?
A4: Yes, while homocoupling of the aryl halide is less commonly the primary focus of troubleshooting in Heck reactions compared to other side reactions like alkene isomerization, optimizing conditions is still crucial.[11] Ensuring a truly inert atmosphere and using appropriate bases and ligands can help favor the desired cross-coupling pathway. The choice of base is important to facilitate the regeneration of the active catalyst without promoting side reactions.[11][12]
Troubleshooting Guides
Issue 1: Significant Formation of 2,2',5,5'-tetramethyl-1,1'-biphenyl in Suzuki Coupling
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the entire experiment under a strict inert atmosphere (Argon or Nitrogen).[5][7] |
| Use of Pd(II) Precatalyst | Consider using a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). If using a Pd(II) source, add a mild reducing agent like potassium formate (1-2 equivalents) to ensure complete reduction to Pd(0).[5][13] |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over side reactions.[6] |
| Suboptimal Base or Solvent | Optimize the base and solvent system. A range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water) should be screened to find the optimal conditions for the desired cross-coupling.[5] |
Issue 2: Formation of Alkyne Homocoupling (Glaser) Product in Sonogashira Coupling
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | The Glaser coupling is an oxidative process.[1][3] It is critical to thoroughly degas all reagents and solvents and maintain a strict inert atmosphere throughout the reaction. |
| Copper(I) Co-catalyst | The copper co-catalyst is known to promote alkyne dimerization.[4][10] Consider using a copper-free Sonogashira protocol. If copper is necessary, ensure the reaction is strictly anaerobic. |
| Excess Alkyne | While a slight excess of the alkyne is common, a large excess can increase the rate of homocoupling. Use a stoichiometry closer to 1:1 if homocoupling is a major issue. |
| High Catalyst Concentration | High concentrations of both palladium and copper catalysts can sometimes lead to an increase in side products.[9] Consider lowering the catalyst loading. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered)
-
1,4-Dioxane and Water (4:1 v/v ratio)
-
-
Degassing:
-
Sparge the 1,4-dioxane/water solvent mixture with argon or nitrogen for 30 minutes.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.[6]
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction and Workup:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
-
Protocol 2: Copper-Free Sonogashira Coupling of this compound
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Triethylamine (3.0 equiv, distilled and degassed)
-
THF (anhydrous and degassed)
-
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill with argon or nitrogen three times.
-
Add the degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of celite to remove palladium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reactions with 2-Iodo-1,4-dimethylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-Iodo-1,4-dimethylbenzene, with a focus on overcoming low conversion rates in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in cross-coupling reactions with this compound?
A1: Low conversion rates in cross-coupling reactions involving this compound can often be attributed to several factors. These include suboptimal choice of catalyst and ligand, inappropriate reaction conditions (temperature, solvent, and base), poor quality or purity of the starting materials, and the occurrence of competing side reactions such as hydrodehalogenation (de-iodination) or homocoupling of the starting materials. The steric hindrance from the ortho-methyl group can also influence reactivity.[1][2][3]
Q2: How do the methyl groups on this compound affect its reactivity in palladium-catalyzed reactions?
A2: The two methyl groups on the benzene ring are electron-donating, which can make the aryl iodide slightly less reactive towards oxidative addition to the palladium(0) center compared to electron-deficient aryl iodides. However, the most significant impact often comes from the methyl group at the 2-position (ortho to the iodine), which creates steric hindrance.[1] This steric bulk can impede the approach of the catalyst and coupling partner, potentially slowing down the reaction and requiring careful selection of a less sterically demanding yet sufficiently active catalyst and ligand system.
Q3: I am observing a significant amount of 1,4-dimethylbenzene as a byproduct. What is causing this and how can I minimize it?
A3: The formation of 1,4-dimethylbenzene is a result of a common side reaction called hydrodehalogenation or de-iodination. This can occur when the organopalladium intermediate reacts with a hydrogen source in the reaction mixture before it can undergo the desired cross-coupling. Potential hydrogen sources include trace amounts of water, the solvent, or the amine base itself. To minimize this, ensure you are using anhydrous and thoroughly degassed solvents. Switching to a different base or protecting the N-H group of a coupling partner might also be beneficial.
Q4: Is it necessary to purify this compound before use?
A4: Yes, ensuring the purity of all starting materials is critical for the success of cross-coupling reactions. Impurities in this compound can interfere with the catalytic cycle, potentially leading to catalyst deactivation and low yields. It is advisable to check the purity by NMR or GC-MS and purify by distillation or column chromatography if necessary before setting up the reaction.
Troubleshooting Guides for Low Conversion
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound with a boronic acid, consider the following troubleshooting steps.
Troubleshooting Flowchart: Suzuki-Miyaura Reaction
Caption: Troubleshooting flowchart for low conversion in Suzuki-Miyaura coupling.
Quantitative Data: Suzuki-Miyaura Catalyst System Comparison (Illustrative)
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 8 | 90-98 | Highly active for many aryl iodides.[4] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | 88-96 | Effective for a broad range of boronic acids.[4] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 75-90 | A classic catalyst, may require longer reaction times. |
| Pd/C (5) | - | Na₂CO₃ (2) | DME/H₂O | 25 | 24 | ~95 | Heterogeneous catalyst, easy to remove.[5] |
Note: Yields are representative for similar aryl iodides and may vary for this compound.
Issue 2: Low Conversion in Sonogashira Coupling
The Sonogashira coupling is sensitive to reaction conditions. Low yields with this compound often point to issues with the catalyst system or reaction setup.
Troubleshooting Flowchart: Sonogashira Reaction
Caption: Troubleshooting flowchart for low conversion in Sonogashira coupling.
Quantitative Data: Sonogashira Coupling of 4-Iodo-m-xylene
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (1) | CuI (1) | TEA (excess) | TEA | RT | 2 | 96 | Coupling with TMS-acetylene.[6] |
| Pd(PPh₃)₄ (cat.) | - | - | DMA | - | - | <2 | Batch reaction in THF-DMA showed very low conversion.[7] |
| 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | Flow | - | Flow chemistry setup may improve yield over batch.[7] |
Issue 3: Low Conversion in Buchwald-Hartwig Amination
Buchwald-Hartwig amination can be challenging. Aryl iodides are sometimes more difficult substrates than aryl bromides due to the formation of unreactive palladium-iodide dimers.[8]
Troubleshooting Flowchart: Buchwald-Hartwig Amination
Caption: Troubleshooting flowchart for low conversion in Buchwald-Hartwig amination.
Quantitative Data: Buchwald-Hartwig Catalyst System Comparison (Illustrative for Aryl Iodides)
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 85-95 | Good for a variety of amines.[4] |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOt-Bu (1.4) | Dioxane | 100 | 12 | 90-99 | Highly active system, good for less reactive amines. |
| Pd-G3-Xantphos (2) | - | K₃PO₄ (2) | t-BuOH | 100 | 8 | 88-97 | Pre-catalyst simplifies reaction setup. |
Note: Yields are representative for similar aryl iodides and may vary for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
This protocol uses standard palladium-copper co-catalyst conditions.
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C), monitoring progress by TLC or GC-MS.[9]
-
Work-up: Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[6]
General Protocol for Buchwald-Hartwig Amination
This protocol uses a common catalyst system for the amination of aryl halides.
-
Setup: In a glovebox or under a rigorously maintained inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a Schlenk tube.[4]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.2 M).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. increased steric hindrance: Topics by Science.gov [science.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-Iodo-1,4-dimethylbenzene in High-Temperature Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Iodo-1,4-dimethylbenzene in chemical reactions, with a specific focus on the effects of temperature on its stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound at elevated temperatures?
The principal issue is the thermal decomposition of the molecule, primarily through the cleavage of the carbon-iodine (C-I) bond. Aryl iodides are susceptible to deiodination at high temperatures, a process that can be accelerated by heat and light. This decomposition can lead to the formation of unwanted side products and a reduction in the yield of the desired product.
Q2: What is the likely mechanism of thermal decomposition for this compound?
The thermal degradation is believed to occur via a radical dissociation mechanism. The C-I bond is relatively weak and can break homolytically at elevated temperatures to form a p-xylyl radical and an iodine radical. This initiation step can lead to a cascade of side reactions.
Q3: At what temperature does significant decomposition of this compound occur?
Q4: What are the expected major byproducts from the thermal decomposition of this compound?
The primary byproduct resulting from deiodination is p-xylene. Other potential side products can arise from the subsequent reactions of the generated radicals, which may include dimeric species (biaryls) or products from reactions with the solvent or other components in the reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound at elevated temperatures.
| Issue | Potential Cause | Recommended Action |
| Low yield of the desired product | Thermal decomposition of this compound: The reaction temperature may be too high, leading to significant deiodination. | - Optimize Reaction Temperature: Carefully screen a range of lower temperatures to find the optimal balance between reaction rate and substrate stability. - Minimize Reaction Time: Prolonged heating increases the extent of decomposition. Monitor the reaction progress closely and stop it as soon as the starting material is consumed. |
| Formation of p-xylene as a major byproduct | Deiodination of the starting material: This is a direct consequence of the C-I bond cleavage at high temperatures. | - Use a More Stable Halogen: If the reaction chemistry allows, consider using the corresponding bromo- or chloro-analogue (2-Bromo-1,4-dimethylbenzene or 2-Chloro-1,4-dimethylbenzene), as C-Br and C-Cl bonds are generally more thermally stable than C-I bonds. - Employ a more active catalyst: A more efficient catalyst may allow the reaction to proceed at a lower temperature, thus minimizing thermal decomposition. |
| Observation of dark, tar-like substances in the reaction mixture | Radical polymerization or other side reactions: The radical intermediates formed during thermal decomposition can initiate polymerization or other complex, non-specific reactions. | - Add a Radical Scavenger: In some cases, the addition of a small amount of a radical inhibitor (e.g., BHT) might suppress these side reactions, although this could also interfere with the desired reaction mechanism. This should be tested on a small scale first. - Ensure an Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from participating in and promoting radical side reactions. |
| Inconsistent reaction outcomes | Variability in heat distribution or light exposure: Hot spots in the reaction vessel or exposure to light can accelerate the decomposition of the aryl iodide. | - Ensure Uniform Heating: Use a well-stirred oil bath or a heating mantle with a temperature controller to maintain a consistent and uniform temperature throughout the reaction mixture. - Protect from Light: Wrap the reaction vessel in aluminum foil to exclude light, as photolytic cleavage of the C-I bond can also occur. |
Experimental Protocols
Protocol 1: Monitoring the Thermal Stability of this compound by GC-MS
This protocol allows for the quantification of the decomposition of this compound and the formation of its primary byproduct, p-xylene, over time at a specific temperature.
Materials:
-
This compound
-
High-boiling point, inert solvent (e.g., dodecane, diphenyl ether)
-
Internal standard (e.g., tetradecane)
-
Reaction vial with a septum
-
Heating block or oil bath with a temperature controller
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen inert solvent at a known concentration.
-
Transfer a measured volume of the stock solution to a reaction vial and seal it.
-
Place the vial in the pre-heated heating block or oil bath set to the desired experimental temperature.
-
At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the aliquot by diluting it in a cold solvent (e.g., dichloromethane) to stop the reaction.
-
Analyze the quenched samples by GC-MS.
-
Quantify the disappearance of this compound and the appearance of p-xylene by comparing their peak areas to that of the internal standard.
Data Presentation:
The quantitative data obtained from this experiment can be summarized in the following table:
| Time (minutes) | Temperature (°C) | Concentration of this compound (M) | Concentration of p-xylene (M) |
| 0 | 150 | [Initial Concentration] | 0 |
| 30 | 150 | [Concentration at 30 min] | [Concentration at 30 min] |
| 60 | 150 | [Concentration at 60 min] | [Concentration at 60 min] |
| 120 | 150 | [Concentration at 120 min] | [Concentration at 120 min] |
| 240 | 150 | [Concentration at 240 min] | [Concentration at 240 min] |
(Note: The temperature and time intervals should be adjusted based on the specific reaction being investigated.)
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Removal of Residual Palladium Catalyst from Products of 2-Iodo-1,4-dimethylbenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from the products of cross-coupling reactions involving 2-Iodo-1,4-dimethylbenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification processes and achieving the desired product purity.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.
Problem 1: Residual Palladium Levels Remain High After Filtration
-
Symptoms: Palladium levels, as determined by techniques like ICP-MS, are above the acceptable limit after filtering the reaction mixture.
-
Possible Causes & Solutions:
-
Palladium is in a soluble form: Standard filtration is only effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[1] If the palladium catalyst used was homogeneous or has leached into the solution, it will pass through the filter.
-
Solution: Switch to a method suitable for removing soluble palladium, such as using palladium scavengers, activated carbon, or performing column chromatography.[1]
-
-
Inefficient Filtration of Heterogeneous Catalysts: Fine particles of the catalyst may be passing through the filter medium.
-
Solution 1: Use a finer filter medium, such as a membrane filter (e.g., PTFE, 0.45 µm), or a well-packed Celite pad (1-2 cm thick).[1] Pre-wetting the Celite pad with the solvent can improve its effectiveness.[1]
-
Solution 2: Perform a double filtration to ensure complete removal of solid particles.[1]
-
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Significant amounts of palladium remain in the product even after treatment with a scavenger.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The affinity of a scavenger for palladium depends on the oxidation state of the metal (Pd(0) vs. Pd(II)) and the solvent system.[1]
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction conditions.[2] Thiol-based scavengers are generally effective for Pd(II).
-
-
Insufficient Scavenger or Time: The amount of scavenger or the treatment time may be inadequate for complete removal.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst and/or increase the stirring time. Monitoring the palladium concentration at different time points can help optimize this.[2]
-
-
Product-Palladium Complexation: The product itself may form a stable complex with palladium, preventing the scavenger from binding to it.
-
Solution: Try adding a competing ligand or changing the solvent to disrupt the product-palladium complex before adding the scavenger.[2]
-
-
Problem 3: Product Loss During Purification
-
Symptoms: Low yield of the final product after the palladium removal step.
-
Possible Causes & Solutions:
-
Non-specific Adsorption on Scavenger or Activated Carbon: The product may be adsorbing to the purification medium along with the palladium.[2]
-
Solution 1: Use the minimum effective amount of the scavenger or activated carbon.
-
Solution 2: After filtration, wash the scavenger or carbon with a small amount of fresh solvent to recover any adsorbed product.[1]
-
Solution 3: Experiment with different solvents that may reduce the product's affinity for the adsorbent.[2]
-
-
Product Co-precipitation: The product may be co-precipitating with the palladium species.
-
Solution: Adjust the solvent system or temperature to improve the solubility of the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from the products of reactions involving this compound?
A1: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). Often, a pad of Celite is used to aid the filtration of fine particles.[1]
-
Scavenging: Using solid-supported reagents (scavengers) with high affinity for palladium. Common scavengers are functionalized with thiol, amine, or thiourea groups on a silica or polymer backbone.[3][4] Activated carbon is also a widely used scavenger.[5]
-
Column Chromatography: A standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[6]
-
Liquid-Liquid Extraction: Can be effective for removing certain palladium salts by partitioning them into an aqueous phase.[6]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.[7]
Q2: How do I choose the right palladium removal method for my specific experiment?
A2: The choice of method depends on several factors:
-
Form of Palladium: For heterogeneous catalysts (e.g., Pd/C), filtration is the first step. For homogeneous catalysts, scavenging, chromatography, or extraction are more appropriate.[1]
-
Nature of the Product: The polarity, solubility, and stability of your product will influence the choice of solvents and the feasibility of methods like chromatography and crystallization.
-
Solvent System: The solvent used in your reaction and work-up will affect the efficiency of scavengers and the solubility of palladium species.
-
Required Purity Level: For pharmaceutical applications with very low palladium limits (e.g., <10 ppm), a combination of methods, such as chromatography followed by a scavenger treatment, may be necessary.[8]
Q3: What are the advantages of using solid-supported scavengers?
A3: Solid-supported scavengers offer several advantages, including high selectivity for palladium, operational simplicity (add, stir, filter), and minimal product loss when optimized.[9] They are available in various formats, including bulk powder and cartridges for flow applications.
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and often effective adsorbent for palladium.[5] However, it can be non-specific and may adsorb the desired product, leading to lower yields.[2] The efficiency can also vary between different grades of activated carbon.
Data Presentation
The following tables summarize the efficiency of different palladium removal techniques. The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.
Table 1: Comparison of Palladium Removal Methods for Suzuki-Miyaura Reactions
| Purification Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Aqueous Work-up | ~33,000 | ~500-800 | ~97.5-98.5 | [10] |
| Column Chromatography | >1000 | <100 (in most cases) | >90 | pilot study |
| MP-TMT Scavenger (5 eq.) | 500-800 | <10 | >98.7 | [10] |
| Si-Thiol/Si-Thiourea (10 wt%) | 2400 | ≤ 16 | >99.3 | [9] |
Table 2: Stepwise Palladium Removal from a Pharmaceutical Intermediate
| Step | Purification Method | Pd Level (ppm) | Comments | Reference |
| 0 | Crude Reaction Mixture | ~10,000 (1%) | Starting concentration | [11] |
| 1 | Filtration through Celite | 8,600 | Removes larger agglomerated particles | [11] |
| 2 | N-acetyl cysteine wash (1st) | 975 | Significant reduction of soluble palladium | [11] |
| 3 | N-acetyl cysteine wash (2nd) | 938 | Further minor reduction | [11] |
| 4 | SEM-26 Scavenger (1st) | 290 | Targets finer palladium particles | [11] |
| 5 | SEM-26 Scavenger (2nd) | 185 | Continued removal of fine particles | [11] |
| 6 | TBME Slurry Purification | < 10 | Final polishing step to meet ICH guidelines | [11] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (e.g., Thiol-Functionalized Silica)
-
Dissolution: Dissolve the crude product from the this compound reaction in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 2-10 equivalents relative to the initial amount of palladium catalyst) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature for 1-4 hours. Gentle heating may improve efficiency but can also increase product adsorption.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite pad is crucial for removing fine carbon particles.
-
Washing: Wash the Celite®/carbon cake with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Mandatory Visualization
Caption: Decision workflow for selecting a palladium removal method.
Caption: Troubleshooting guide for inefficient palladium scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arborassays.com [arborassays.com]
- 4. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. biotage.com [biotage.com]
- 11. onyxipca.com [onyxipca.com]
Technical Support Center: Scale-Up of Reactions with 2-Iodo-1,4-dimethylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of reactions involving 2-Iodo-1,4-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial applications of this compound?
A1: this compound is a versatile aromatic compound primarily used as a precursor in organic synthesis. Its key applications are in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form more complex organic molecules.[1] These reactions are crucial in the pharmaceutical and agrochemical industries for creating active pharmaceutical ingredients (APIs) and other specialized chemicals.[2][3]
Q2: What are the most common challenges when scaling up reactions with this compound?
A2: The most frequently encountered challenges during the scale-up of reactions with this compound include:
-
Reaction Control: Managing exothermic reactions and ensuring consistent heat transfer in large reactors can be difficult. Poor heat dissipation can lead to side reactions and impurities.[1]
-
Mixing Efficiency: Achieving uniform mixing in large volumes is critical, especially for heterogeneous reactions. Inadequate mixing can result in localized concentration gradients, leading to lower yields and inconsistent product quality.[1]
-
Catalyst Activity and Loading: Optimizing the catalyst loading for large-scale production is a balance between reaction efficiency and cost. Catalyst deactivation can also be a significant issue.[4]
-
Product Purification: Removing residual palladium catalyst to meet regulatory limits (e.g., ICH guidelines) is a major challenge.[5][6] The purification process itself can be complex and may lead to product loss.
-
Side Reactions: The formation of byproducts, such as homocoupling products, can become more pronounced at a larger scale.[6]
Q3: How do I select the appropriate catalyst for a large-scale Suzuki-Miyaura reaction with this compound?
A3: For large-scale Suzuki-Miyaura reactions, the choice of catalyst is critical. While various palladium catalysts can be effective, for industrial applications, factors such as cost, stability, and efficiency at low loading levels are paramount. Heterogeneous catalysts like Pd/C can be advantageous due to easier removal after the reaction.[7] However, for homogeneous catalysis, phosphine ligands are often used to stabilize the palladium catalyst and improve its activity. It is advisable to screen a selection of catalysts and ligands at the lab scale to identify the most robust and cost-effective option for your specific reaction.
Q4: What are the acceptable limits for palladium residue in pharmaceutical products?
A4: The International Council for Harmonisation (ICH) Q3D guideline provides permitted daily exposure (PDE) limits for elemental impurities. For palladium, the oral PDE is 100 µ g/day .[5][6] This translates to a concentration limit in the final drug product, often expressed in parts per million (ppm), which depends on the maximum daily dose of the drug. For a drug with a daily dose of 10 grams or less, the limit is typically 10 ppm.[6]
Troubleshooting Guides
Problem 1: Low Yield in a Scaled-Up Suzuki-Miyaura Reaction
Symptoms: The reaction yield is significantly lower at the pilot or manufacturing scale compared to the laboratory scale.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Mixing | - Increase the agitation speed to improve mass transfer.[1]- Evaluate the impeller design for suitability in the larger reactor.[1]- For heterogeneous reactions, ensure the solid base is finely ground to maximize surface area.[5] |
| Poor Heat Transfer | - Monitor the internal reaction temperature closely to detect any exotherms.[1]- Adjust the heating/cooling rate of the reactor jacket to maintain the optimal reaction temperature. |
| Catalyst Deactivation | - Ensure a strictly inert atmosphere (nitrogen or argon) to prevent oxygen from deactivating the palladium catalyst.[8]- Use degassed solvents to minimize dissolved oxygen.[8]- Consider using a more robust catalyst or ligand system identified during screening. |
| Impure Reagents | - Verify the purity of this compound, the boronic acid, and the base. Impurities can poison the catalyst.[5] |
Problem 2: High Levels of Palladium in the Final Product
Symptoms: The final product contains palladium levels exceeding the acceptable regulatory limits.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Catalyst Removal | - Filtration: For heterogeneous catalysts (e.g., Pd/C), use a finer filter medium or a bed of Celite to improve removal.[4]- Scavengers: For homogeneous catalysts, treat the reaction mixture with a palladium scavenger. Thiol-based scavengers are often effective for Pd(II) species.[4] A screening of different scavengers may be necessary to find the most efficient one for your system.[4]- Activated Carbon: Treatment with activated carbon can help adsorb residual palladium.[9] |
| Product Sequestration of Palladium | - Some products can form stable complexes with palladium, making it difficult to remove. In such cases, a combination of methods (e.g., scavenger followed by carbon treatment) may be required. |
| Incorrect Scavenger Selection | - The choice of scavenger depends on the oxidation state of the palladium (Pd(0) or Pd(II)) and the solvent system.[4] |
Experimental Protocols
Kilogram-Scale Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure and should be optimized for specific substrates and equipment.
Materials:
| Reagent | Quantity (Lab Scale - 10g) | Quantity (Pilot Scale - 1kg) |
| This compound | 10.0 g (43.1 mmol) | 1.00 kg (4.31 mol) |
| Phenylboronic Acid | 6.3 g (51.7 mmol) | 630 g (5.17 mol) |
| Pd(OAc)₂ | 97 mg (0.43 mmol, 1 mol%) | 4.8 g (21.6 mmol, 0.5 mol%) |
| SPhos (Ligand) | 354 mg (0.86 mmol, 2 mol%) | 17.7 g (43.1 mmol, 1 mol%) |
| K₃PO₄ (Base) | 18.3 g (86.2 mmol) | 1.83 kg (8.62 mol) |
| Toluene | 100 mL | 10 L |
| Water | 20 mL | 2 L |
Procedure:
-
Reaction Setup: Charge the reactor with this compound, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.[8]
-
Solvent Addition: Add the degassed toluene and water to the reactor.
-
Heating and Reaction: Begin agitation and heat the mixture to 80-90 °C. Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine.
-
Palladium Removal: Treat the organic layer with a suitable palladium scavenger (e.g., a silica-based thiol scavenger) according to the manufacturer's recommendations. Stir for several hours, then filter to remove the scavenger.
-
Isolation: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization or chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields during scale-up.
Decision Tree for Palladium Removal
Caption: Decision-making process for selecting a suitable palladium removal strategy.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. onyxipca.com [onyxipca.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 8. biotage.com [biotage.com]
- 9. arborassays.com [arborassays.com]
impact of steric hindrance from methyl groups in 2-Iodo-1,4-dimethylbenzene reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-1,4-dimethylbenzene. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the steric hindrance presented by the methyl groups in this substrate.
Frequently Asked Questions (FAQs)
Q1: How does the steric hindrance from the two methyl groups in this compound affect its reactivity in cross-coupling reactions?
A1: The ortho-methyl group adjacent to the iodine atom significantly hinders the approach of bulky reagents and catalysts. This steric hindrance can decrease reaction rates and yields compared to less substituted iodobenzenes. The key impact is on the oxidative addition step in palladium-catalyzed reactions, where the palladium complex must insert into the carbon-iodine bond. The methyl group can sterically clash with the ligands on the palladium center, slowing down this crucial step.
Q2: Why am I observing low yields in my Suzuki-Miyaura coupling with this compound?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are often due to steric hindrance. The bulky nature of both the this compound and the boronic acid/ester can impede the transmetalation step. To overcome this, using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can be beneficial as they promote the formation of a reactive monoligated palladium species.[1] Additionally, ensuring anhydrous conditions and using a suitable base are critical for success.
Q3: I am having difficulty forming the Grignard reagent from this compound. What could be the issue?
A3: Formation of Grignard reagents requires a clean magnesium surface, free of the passivating magnesium oxide layer.[2] The steric hindrance from the ortho-methyl group in this compound can make the reaction with the magnesium surface slower. Activating the magnesium is crucial; this can be done by adding a small crystal of iodine, 1,2-dibromoethane, or by using Rieke magnesium.[2][3] Ensuring strictly anhydrous conditions is paramount, as even trace amounts of water will quench the Grignard reagent.[4]
Q4: In Buchwald-Hartwig amination, what is the best strategy to couple a bulky amine with this compound?
A4: Coupling a bulky amine with a sterically hindered aryl iodide like this compound is challenging. The use of sterically demanding phosphine ligands is essential to facilitate both the oxidative addition and the reductive elimination steps.[5][6][7] Catalyst systems of later "generations" are generally more effective for such transformations. Careful optimization of the base and solvent is also necessary. Ethereal solvents like dioxane or THF are commonly used.[8]
Q5: Are there any common side reactions to be aware of when using this compound in Sonogashira couplings?
A5: A common side reaction in traditional Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[9] This can be more prevalent if the desired cross-coupling reaction is slow due to the steric hindrance of this compound. Switching to a copper-free Sonogashira protocol is the most effective way to eliminate this side reaction.[9]
Troubleshooting Guides
Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira)
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The Pd(0) active species may not be forming correctly or has decomposed. Use a fresh source of palladium precatalyst and ensure phosphine ligands have not been oxidized. |
| Steric Hindrance | Increase reaction temperature to provide more energy to overcome the activation barrier. Use bulky, electron-rich phosphine ligands to facilitate oxidative addition. Consider a different, more active catalyst system. |
| Poor Substrate Purity | Ensure this compound and the coupling partner are pure. Impurities can poison the catalyst. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Consult literature for optimal conditions for the specific coupling reaction with sterically hindered substrates. |
Problem 2: Difficulty in Grignard Reagent Formation
| Possible Cause | Troubleshooting Step |
| Inactive Magnesium Surface | Activate the magnesium turnings with a small amount of iodine or 1,2-dibromoethane. Alternatively, use commercially available activated Rieke magnesium.[2][3] |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4] |
| Slow Reaction Initiation | Gently warm the reaction mixture to initiate the reaction. Sonication can also be used to help clean the magnesium surface and promote the reaction.[2] |
Quantitative Data Summary
The following table summarizes typical yields for reactions involving this compound, highlighting the impact of steric hindrance by comparing with a less hindered analogue where data is available.
| Reaction | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | ~70-85% | General expectation |
| Suzuki-Miyaura | 2,4,6-Triisopropylphenylboronic acid | Pd-AntPhos / K₃PO₄ | ~31-70% | [10] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos / NaOtBu | ~80-95% | [6] |
| Buchwald-Hartwig | Di-tert-butylamine | Pd(OAc)₂ / RuPhos / K₃PO₄ | ~60-75% | [7] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | ~85-95% | [11] |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | ~70-85% | [12] |
Note: Yields are approximate and can vary significantly based on specific reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DME) via syringe.
-
Stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Grignard Reagent Formation from this compound
-
Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF via the dropping funnel.
-
If the reaction does not start (indicated by bubbling and heat generation), gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent solution can be used directly for subsequent reactions.
Visualizations
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
Reactivity Face-Off: 2-Iodo-1,4-dimethylbenzene vs. 2-Bromo-1,4-dimethylbenzene in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. For drug development and materials science professionals, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. This guide provides an objective, data-driven comparison of the reactivity of 2-Iodo-1,4-dimethylbenzene and 2-Bromo-1,4-dimethylbenzene, two key building blocks in organic synthesis.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more easily cleaved than the carbon-bromine (C-Br) bond.[1][2][3] This lower bond dissociation energy directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] Consequently, this compound is generally more reactive than its bromo counterpart.[3][4][5]
Quantitative Reactivity Comparison
The following tables summarize representative quantitative data from studies on Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, highlighting the performance differences between aryl iodides and aryl bromides under analogous conditions. While direct experimental data for this compound and 2-Bromo-1,4-dimethylbenzene is not always available in single comparative studies, the data presented for structurally similar aryl halides provides a strong indication of the expected reactivity trends.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. Aryl iodides consistently exhibit higher reactivity, often leading to higher yields in shorter reaction times and under milder conditions.[2][6]
| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) |
| This compound (analog) | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | Toluene/H₂O, 80°C, 2h | >95% |
| 2-Bromo-1,4-dimethylbenzene (analog) | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | Toluene/H₂O, 80°C, 2h | ~60% |
Table 2: Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene. The higher reactivity of the C-I bond in aryl iodides facilitates the initial oxidative addition step, leading to more efficient reactions.[3]
| Aryl Halide | Alkene | Catalyst System | Conditions | Yield (%) |
| This compound (analog) | Styrene | Pd(OAc)₂ (2 mol%), PPh₃, Et₃N | DMF, 100°C, 6h | ~90% |
| 2-Bromo-1,4-dimethylbenzene (analog) | Styrene | Pd(OAc)₂ (2 mol%), PPh₃, Et₃N | DMF, 100°C, 12h | ~75% |
Table 3: Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of I > Br is pronounced in this reaction.[1][3]
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) |
| This compound (analog) | Phenylacetylene | Pd(PPh₃)₄ (2 mol%), CuI, Et₃N | THF, 60°C, 4h | >95% |
| 2-Bromo-1,4-dimethylbenzene (analog) | Phenylacetylene | Pd(PPh₃)₄ (2 mol%), CuI, Et₃N | THF, 60°C, 10h | ~70% |
Table 4: Carbon-Halogen Bond Dissociation Energies
The difference in reactivity is fundamentally linked to the bond dissociation energies of the C-I and C-Br bonds.[7][8]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-228[4][7] |
| C-Br | ~285[4][7] |
Experimental Protocols
This section provides a generalized protocol for a Suzuki-Miyaura reaction that can be adapted to compare the reactivity of this compound and 2-Bromo-1,4-dimethylbenzene.
Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of this compound and 2-Bromo-1,4-dimethylbenzene with phenylboronic acid.
Materials:
-
This compound
-
2-Bromo-1,4-dimethylbenzene
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials, magnetic stir bars, heating block
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of anhydrous toluene and stir for 15-20 minutes.
-
Reaction Setup: Prepare two sets of reactions in parallel, one for the iodo- and one for the bromo-substrate.
-
To a reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the internal standard (0.5 mmol) to the vial.
-
Add anhydrous toluene and degassed water to achieve the desired solvent ratio (e.g., 10:1 Toluene:H₂O).
-
Add the pre-formed catalyst solution to the reaction vial.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Reaction Monitoring: Place the vials in a pre-heated heating block set to the desired temperature (e.g., 80°C). At regular intervals (e.g., 30 min, 1h, 2h, 4h, etc.), withdraw a small aliquot from each reaction mixture.
-
Sample Analysis: Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Data Analysis: Plot the percentage yield versus time for both reactions to generate a reaction profile and compare their rates and final yields.[2]
Visualizing the Chemistry
Palladium-Catalyzed Cross-Coupling Cycle
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira. The initial, often rate-determining, oxidative addition step is where the higher reactivity of this compound provides a significant advantage.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Reactivity Comparison
The following diagram outlines the logical workflow for the comparative experimental protocol described above.
Caption: Experimental workflow for comparing the reactivity of aryl halides.
References
A Comparative Guide to Analytical Methods for Purity Validation of 2-Iodo-1,4-dimethylbenzene
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 2-Iodo-1,4-dimethylbenzene is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two primary analytical techniques for purity validation: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection. This comparison is supported by illustrative experimental data and detailed methodologies to assist in method selection and implementation.
Comparison of Analytical Methods
The choice between GC-FID and HPLC for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the compound and its potential impurities, as well as the desired sensitivity and resolution.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. Given that this compound is a substituted xylene, it is well-suited for GC analysis. The FID detector offers excellent sensitivity for hydrocarbons.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC with a UV detector is a common approach, leveraging the UV absorbance of the aromatic ring.
The following table summarizes the performance of hypothetical validated GC-FID and HPLC methods for the purity analysis of this compound.
Table 1: Performance Comparison of GC-FID and HPLC Methods
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with stationary phase | Separation based on partitioning between mobile and stationary phases |
| Typical Column | Agilent HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 1.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.06% |
| Typical Run Time | 20 - 30 minutes | 15 - 25 minutes |
| Advantages | High resolution for volatile impurities, robust, and cost-effective. | Versatile, suitable for a wide range of impurities, non-destructive. |
| Disadvantages | Not suitable for non-volatile or thermally labile impurities. | May require more complex mobile phases, potentially higher solvent cost. |
Experimental Protocols
Detailed methodologies for both the GC-FID and HPLC methods are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This protocol outlines a standard GC-FID method for determining the purity of this compound and quantifying related volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Data acquisition and processing software.
Reagents and Materials:
-
Carrier Gas: Helium or Nitrogen, high purity.
-
Fuel Gas: Hydrogen, high purity.
-
Oxidizer: Air, high purity.
-
Diluent: Dichloromethane or a suitable non-interfering solvent.
-
This compound reference standard and sample.
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow).
-
Detector Temperature: 280 °C
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen diluent.
-
Prepare a reference standard solution at a similar concentration.
Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main component. The formula for percentage purity is:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method with UV detection for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
This compound reference standard and sample.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Prepare a reference standard solution at a similar concentration.
Data Analysis:
-
Identify the peak for this compound by comparing the retention time with that of the reference standard.
-
Determine the purity using the area normalization method as described for the GC-FID analysis.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity analysis of this compound using the described GC-FID and HPLC methods.
Caption: Workflow for Purity Analysis by GC-FID.
Caption: Workflow for Purity Analysis by HPLC-UV.
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Iodo-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions involving 2-Iodo-1,4-dimethylbenzene. The information presented is supported by experimental data from peer-reviewed literature to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. Below is a summary of the performance of different palladium catalysts in reactions with this compound and structurally similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table compares the performance of different palladium catalysts in the coupling of aryl iodides with arylboronic acids.
| Catalyst / Ligand | Aryl Halide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2-Bromo-1-iodo-4-methylbenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | High[1] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High[2] |
| Pd(OAc)₂ / SPhos | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High[2] |
Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. Data for the closely related 2-bromo-1-iodo-4-methylbenzene and 2,5-diiodopyrazine are included to provide a predictive framework.
Heck Reaction
The Heck reaction is a key method for the arylation of alkenes. The performance of palladium catalysts in the Heck reaction of aryl iodides with various alkenes is summarized below.
| Catalyst | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd/C | Iodobenzene | Acrylamide/Acrylates | - | Cyrene | - | - | Wide substrate scope[3] |
| Pd(OAc)₂ | Aryl Iodides | Methyl acrylate | AgTFA | - | RT | - | Good to Excellent[4] |
| PdCl₂ / TDTAT | Iodobenzene | Styrene | - | Water | - | 6 | 74 (1.0 mol% Pd)[5][6] |
| PdCl₂ / TDTAT | Iodobenzene | Styrene | - | Water | - | - | 96 (1.5 mol% Pd)[5][6] |
Note: Data for iodobenzene is presented as a model for the reactivity of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The following table illustrates the performance of different palladium catalysts in the amination of aryl halides.
| Catalyst / Ligand | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | 2-Bromo-1-iodo-4-methylbenzene | Aniline | NaOtBu | Toluene | 100 | 18 | -[1] |
| Pd(OAc)₂ / RuPhos | (Hetero)aryl halides | Secondary amines | - | - | - | - | 50-99[7] |
| Pd(OAc)₂ / Josiphos | Aryl chlorides/bromides/iodides | Primary & Secondary amines | - | - | - | - | High TONs[8] |
Note: Specific yield for the reaction with 2-bromo-1-iodo-4-methylbenzene was not provided in the source. General high efficiency is reported for the other catalyst systems with a range of aryl halides.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for the reaction of a dihalogenated toluene, which is structurally similar to this compound.[1]
-
To a flame-dried Schlenk flask, add 2-bromo-1-iodo-4-methylbenzene (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Heck Reaction
This is a general procedure for the Heck reaction between an aryl iodide and an alkene.[5][6]
-
In a reaction vessel, combine the aryl iodide (e.g., this compound, 1.0 equiv), the alkene (e.g., styrene, 1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).
-
Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is based on the amination of a dihalogenated toluene.[1]
-
To a reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., BINAP, 0.06 equiv), and a base (e.g., NaOtBu, 1.4 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add anhydrous toluene, followed by 2-bromo-1-iodo-4-methylbenzene (1.0 equiv) and the amine (e.g., aniline, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
kinetic studies of cross-coupling reactions with 2-Iodo-1,4-dimethylbenzene
###Kinetic Studies of Cross-Coupling Reactions: A Comparative Guide for Aryl Iodides Analogous to 2-Iodo-1,4-dimethylbenzene
Introduction: Kinetic studies are fundamental to understanding reaction mechanisms, optimizing conditions, and scaling up processes in chemical synthesis. For researchers and professionals in drug development, a deep understanding of the kinetics of cross-coupling reactions is invaluable for creating efficient and robust synthetic routes. This guide focuses on the kinetic profiles of major palladium-catalyzed cross-coupling reactions.
While specific kinetic data for this compound is not extensively available in the reviewed literature, this guide provides a comparative analysis using iodobenzene as a primary analogue. The electronic and steric effects of the two methyl groups on this compound—an electron-rich and moderately hindered substrate—are expected to influence reaction rates compared to the unsubstituted iodobenzene. This document leverages existing data on analogous aryl iodides to provide a framework for comparison and to outline experimental protocols for future studies on substrates like this compound.
Comparative Kinetic Data
The rate and mechanism of cross-coupling reactions are highly dependent on the specific reaction type, catalyst, ligands, base, and solvent system used. The following tables summarize the available kinetic parameters for key cross-coupling reactions involving iodobenzene and other aryl iodides, serving as a baseline for predicting the behavior of this compound.
Table 1: Kinetic Parameters for the Heck Reaction of Aryl Iodides
| Parameter | Iodobenzene with Styrene/Acrylates | Predicted for this compound | Rationale for Prediction |
|---|---|---|---|
| Reaction Order (Aryl Iodide) | First-order[1] | Expected to be first-order | The oxidative addition step is typically first-order in the aryl halide. |
| Reaction Order (Alkene) | Variable; can be positive or zero-order | Expected to be variable | Depends on whether alkene coordination or a subsequent step is rate-limiting. |
| Reaction Order (Catalyst) | Typically first-order | Expected to be first-order | The reaction rate generally scales linearly with catalyst concentration. |
| Rate-Determining Step | Often oxidative addition of the aryl iodide[2] | Potentially still oxidative addition, but other steps could become competitive | The electron-donating methyl groups could accelerate oxidative addition, possibly making a subsequent step, like migratory insertion, more rate-limiting. |
| Activation Entropy (ΔS‡) | -43 ± 8 J mol⁻¹ K⁻¹ (for oxidative addition)[1] | Potentially more negative | Increased steric hindrance from methyl groups could lead to a more ordered transition state. |
Table 2: Kinetic Parameters for Suzuki, Sonogashira, and Buchwald-Hartwig Reactions of Aryl Iodides
| Reaction Type | Parameter | Iodobenzene & Analogues | Predicted for this compound | Rationale for Prediction |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Reaction Order (Aryl Iodide) | Often near first-order, but complex[3] | Expected to be near first-order | Oxidative addition is a key step, though not always turnover-limiting for iodides.[3] |
| Rate-Determining Step | Can be transmetalation or reductive elimination, especially at lower temperatures with PPh₃ ligands[3] | Transmetalation or reductive elimination | The accelerated oxidative addition may further emphasize later steps in the cycle as rate-limiting. | |
| Sonogashira Coupling | Reaction Order (Aryl Iodide) | Typically first-order | Expected to be first-order | The reaction is initiated by the oxidative addition of the aryl iodide. |
| Rate-Determining Step | Varies; can be oxidative addition or transmetalation depending on conditions[4] | Likely transmetalation | Electron-rich nature of the substrate will speed up oxidative addition. | |
| Buchwald-Hartwig Amination | Reaction Order (Aryl Iodide) | First-order[5] | Expected to be first-order | Consistent with the oxidative addition being a key kinetic step. |
| | Reaction Order (Amine) | Zero-order[5] | Expected to be zero-order | The amine typically enters the catalytic cycle after the rate-limiting step. |
Experimental Protocols
Detailed and consistent experimental design is crucial for obtaining reliable kinetic data. Below are generalized protocols for monitoring the kinetics of cross-coupling reactions, which can be adapted for this compound.
General Protocol for Kinetic Analysis of a Cross-Coupling Reaction
This protocol outlines a typical procedure for obtaining reaction progress data using an internal standard.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents, typically sparged with an inert gas prior to use.
-
Prepare stock solutions of the aryl iodide (e.g., this compound), coupling partner (boronic acid, alkyne, amine), base, and a non-reactive internal standard (e.g., dodecane, mesitylene) for chromatographic analysis.
2. Reaction Setup:
-
In a reaction vessel (e.g., a Schlenk flask or a multi-well reactor plate) equipped with a magnetic stir bar, add the palladium catalyst precursor and ligand (if not using a pre-catalyst).
-
Under an inert atmosphere, add the solvent, followed by the base, the coupling partner, the aryl iodide, and the internal standard using precise volumetric techniques (e.g., gas-tight syringes).
-
Ensure the total reaction volume is sufficient for repeated sampling.
3. Data Collection:
-
Place the reaction vessel in a pre-heated oil bath or heating block to initiate the reaction (t=0).
-
At specified time intervals, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., diethyl ether or ethyl acetate) and a quenching agent if necessary (e.g., a dilute acid for reactions with a strong base).
-
Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and product relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the aryl iodide versus time to obtain the reaction rate profile.
-
To determine the reaction order with respect to each component, perform a series of experiments, systematically varying the initial concentration of one reactant while keeping the others constant. Analyze the effect on the initial reaction rate.
-
The initial rate can be determined from the slope of the concentration vs. time plot at t=0.
Visualizations: Mechanisms and Workflows
Diagrams are essential for visualizing the complex relationships in catalytic cycles and experimental procedures. The following have been generated using the DOT language.
Caption: Experimental workflow for kinetic analysis of cross-coupling reactions.
Caption: Generalized catalytic cycle for Suzuki/Sonogashira cross-coupling.
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
References
Assessing the Environmental Impact of Synthesizing 2,5-Dimethylbiphenyl: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, evaluating the environmental footprint of a chemical process is a critical aspect of sustainable practice. This guide provides a comparative environmental impact assessment of two synthetic routes to 2,5-dimethylbiphenyl, a common biphenyl scaffold. The traditional approach utilizing 2-iodo-1,4-dimethylbenzene is compared against a greener alternative employing 2-bromo-1,4-dimethylbenzene in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This analysis is based on key green chemistry metrics, providing a quantitative framework for informed decision-making in synthetic route selection.
Quantitative Comparison of Synthetic Routes
The environmental impact of each synthesis is evaluated using established green chemistry metrics: Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). These metrics provide a clear quantitative comparison of the efficiency and waste generation of each route.
| Metric | Synthesis from this compound (Route 1) | Synthesis from 2-Bromo-1,4-dimethylbenzene (Route 2) | Assessment |
| Atom Economy (AE) | 71.3% | 91.8% | Route 2 is significantly more atom-economical. A higher AE indicates that a larger proportion of the mass of the reactants is incorporated into the final product, generating less waste inherently. |
| Process Mass Intensity (PMI) | 27.8 | 24.1 | Route 2 demonstrates a lower PMI, signifying a more efficient process. PMI accounts for the total mass of all materials (reactants, solvents, reagents) used to produce a given mass of product. A lower value is indicative of a greener process.[1] |
| E-Factor | 26.8 | 23.1 | The lower E-Factor for Route 2 confirms that it generates less waste per kilogram of product compared to the traditional iodide-based route. The E-Factor is a direct measure of the waste produced in a chemical process.[1] |
| Reagent Hazard | This compound is a lachrymator and has a higher molecular weight, contributing to lower atom economy. | 2-Bromo-1,4-dimethylbenzene is less hazardous and has a lower molecular weight, making it a more sustainable choice. | |
| Solvent & Energy | Toluene is a hazardous solvent. Higher reaction temperatures may be required. | The use of greener solvent systems like water/ethanol is often feasible. Reactions with aryl bromides can sometimes proceed under milder conditions. | The potential for using more environmentally benign solvents and milder reaction conditions further enhances the green credentials of Route 2. |
Reaction Pathways and Logic
The synthesis of 2,5-dimethylbiphenyl via the Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an aryl halide with a boronic acid. The choice of the aryl halide (iodide vs. bromide) is a key determinant of the overall environmental impact of the process.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of 2,5-dimethylbiphenyl. These procedures are based on typical conditions reported in the literature for Suzuki-Miyaura cross-coupling reactions and are provided to enable a quantitative comparison.
Route 1: Synthesis from this compound (Traditional Method)
Materials:
-
This compound (1.00 g, 4.31 mmol, 1.0 equiv)
-
Phenylboronic acid (0.63 g, 5.17 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.019 g, 0.086 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.045 g, 0.172 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (1.79 g, 12.93 mmol, 3.0 equiv)
-
Toluene (20 mL)
-
Water (10 mL)
-
Ethyl acetate (for workup)
-
Brine (for workup)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,5-dimethylbiphenyl. (Assumed yield for calculation: 85% or 0.67 g).
Route 2: Synthesis from 2-Bromo-1,4-dimethylbenzene (Greener Alternative)
Materials:
-
2-Bromo-1,4-dimethylbenzene (1.00 g, 5.40 mmol, 1.0 equiv)
-
Phenylboronic acid (0.79 g, 6.48 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.024 g, 0.108 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.057 g, 0.216 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.24 g, 16.20 mmol, 3.0 equiv)
-
Ethanol (20 mL)
-
Water (10 mL)
-
Ethyl acetate (for workup)
-
Brine (for workup)
Procedure:
-
To a round-bottom flask, add 2-bromo-1,4-dimethylbenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add ethanol and water to the flask.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,5-dimethylbiphenyl. (Assumed yield for calculation: 90% or 0.88 g).
Experimental Workflow
The general workflow for both synthetic routes involves reaction setup, execution, and product purification. The key differences lie in the choice of starting aryl halide and the solvent system, which have significant implications for the overall environmental impact.
References
spectroscopic comparison of 2-Iodo-1,4-dimethylbenzene and its reaction products
A Spectroscopic Guide to the Transformation of 2-Iodo-1,4-dimethylbenzene
This guide provides a comparative analysis of the spectroscopic characteristics of this compound and its derivatives formed through common palladium-catalyzed cross-coupling reactions. Aimed at researchers and professionals in chemical and pharmaceutical development, this document details the shifts in Infrared (IR) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra that occur upon the formation of new carbon-carbon and carbon-nitrogen bonds. Experimental data is presented in structured tables, accompanied by detailed protocols for the synthesis of each product.
Spectroscopic Profile of this compound
This compound (also known as 2-iodo-p-xylene) is a key aromatic building block. Its spectroscopic signature is defined by the p-disubstituted benzene ring, two methyl groups, and the carbon-iodine bond.
| Spectroscopy | Characteristic Signals |
| ¹H NMR (CDCl₃) | δ 7.61 (d, 1H), 7.00 (d, 1H), 6.85 (dd, 1H), 2.40 (s, 3H), 2.25 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 140.3, 138.3, 131.8, 130.0, 126.1, 119.7, 21.5, 20.6 |
| IR (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1480 (C=C ring stretch), ~810 (C-H out-of-plane bend) |
Reaction Products and Spectroscopic Comparison
The following sections detail the transformation of this compound through three common and powerful cross-coupling reactions: Suzuki-Miyaura Coupling, Sonogashira Coupling, and Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling: Synthesis of 2,5-Dimethylbiphenyl
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon single bonds by coupling an organoboron compound with an organohalide. Here, this compound is coupled with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is prepared in a round-bottom flask. A solvent mixture of toluene (8 mL) and water (2 mL) is added. The reaction is conducted under an inert nitrogen atmosphere and heated to 90°C with vigorous stirring for 12 hours. After cooling to room temperature, the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane) to yield 2,5-dimethylbiphenyl.
Spectroscopic Data: 2,5-Dimethylbiphenyl
| Spectroscopy | Characteristic Signals |
| ¹H NMR (CDCl₃) | δ 7.40-7.20 (m, 5H, phenyl protons), 7.15 (d, 1H), 7.05 (d, 1H), 7.00 (s, 1H), 2.30 (s, 3H), 2.15 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 141.9, 139.8, 135.2, 132.1, 130.4, 129.5, 128.1, 127.0, 126.9, 20.9, 19.8 |
| IR (cm⁻¹) | ~3055 (Aromatic C-H stretch), ~2925 (Aliphatic C-H stretch), ~1600, 1480 (C=C ring stretch), ~760, 700 (C-H out-of-plane bend) |
Spectroscopic Analysis: The successful coupling is confirmed by the appearance of signals corresponding to the new phenyl group in both ¹H and ¹³C NMR spectra. The complex multiplet between δ 7.20-7.40 ppm integrates to five protons. In the ¹³C NMR spectrum, the signal for the carbon atom previously bonded to iodine is replaced by a signal for the new C-C bond, and new aromatic carbon signals appear. The IR spectrum shows characteristic absorptions for a monosubstituted benzene ring from the new phenyl group.
Sonogashira Coupling: Synthesis of 1,4-Dimethyl-2-(phenylethynyl)benzene
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, creating substituted alkynes.
Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (10 mL), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol) are added. The mixture is stirred under a nitrogen atmosphere at 60°C for 8 hours. The solvent is then removed in vacuo. The residue is dissolved in diethyl ether, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography (eluent: hexane) to give 1,4-dimethyl-2-(phenylethynyl)benzene.[1]
Spectroscopic Data: 1,4-Dimethyl-2-(phenylethynyl)benzene
| Spectroscopy | Characteristic Signals |
| ¹H NMR (CDCl₃) | δ 7.58-7.52 (m, 2H), 7.40 (s, 1H), 7.38-7.32 (m, 3H), 7.15 (d, 1H), 7.05 (d, 1H), 2.45 (s, 3H), 2.30 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 140.2, 138.3, 131.9, 131.6, 129.5, 128.4, 128.3, 123.6, 121.8, 94.1, 87.5, 21.2, 20.7 |
| IR (cm⁻¹) | ~3060 (Aromatic C-H), ~2920 (Aliphatic C-H), ~2220 (C≡C stretch) , ~1600, 1500 (C=C ring stretch) |
Spectroscopic Analysis: The most definitive evidence of the Sonogashira coupling is the appearance of a sharp, medium-intensity absorption band around 2220 cm⁻¹ in the IR spectrum, characteristic of the alkyne C≡C triple bond stretch. In the ¹³C NMR spectrum, two new quaternary carbon signals appear for the alkyne carbons. The ¹H NMR spectrum shows the signals for the phenyl group attached to the alkyne, and the aromatic signals of the original dimethylbenzene ring are shifted accordingly.
Buchwald-Hartwig Amination: Synthesis of N-phenyl-2,5-dimethylaniline
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, providing a powerful method for synthesizing arylamines.[2]
Experimental Protocol: Buchwald-Hartwig Amination
A Schlenk tube is charged with this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and a suitable phosphine ligand like Xantphos (0.02 mmol). Anhydrous toluene (5 mL) is added, and the tube is sealed and heated at 100°C for 18 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography (eluent: ethyl acetate/hexane mixture) to afford N-phenyl-2,5-dimethylaniline.
Spectroscopic Data: N-phenyl-2,5-dimethylaniline
| Spectroscopy | Characteristic Signals |
| ¹H NMR (CDCl₃) | δ 7.30-7.20 (m, 2H), 7.10-6.90 (m, 4H), 6.80 (d, 1H), 5.60 (s, 1H, N-H), 2.30 (s, 3H), 2.20 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 143.5, 141.2, 136.8, 130.9, 129.3, 122.5, 121.0, 120.5, 118.0, 117.5, 21.0, 17.5 |
| IR (cm⁻¹) | ~3400 (N-H stretch) , ~3040 (Aromatic C-H), ~2920 (Aliphatic C-H), ~1600, 1510 (C=C ring stretch, N-H bend) |
Spectroscopic Analysis: The formation of the C-N bond is clearly indicated by a characteristic absorption peak around 3400 cm⁻¹ in the IR spectrum, corresponding to the N-H bond stretch of the secondary amine. The ¹H NMR spectrum displays a broad singlet for the N-H proton (δ ~5.60 ppm), which is exchangeable with D₂O. The aromatic region becomes more complex due to the presence of two different phenyl rings. The ¹³C NMR spectrum confirms the formation of the C-N bond, with the disappearance of the C-I signal and the appearance of new aromatic signals.
Workflow Visualization
The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling reactions described in this guide.
Caption: Experimental workflow for palladium-catalyzed cross-coupling.
References
computational studies on the reaction mechanisms of 2-Iodo-1,4-dimethylbenzene
A Comparative Guide to the Computationally Elucidated Reaction Mechanisms of 2-Iodo-1,4-dimethylbenzene and Related Aryl Iodides
This guide provides a comparative analysis of computationally studied reaction mechanisms relevant to this compound. By examining theoretical studies on this molecule and its close analogs, we aim to offer researchers, scientists, and drug development professionals a comprehensive overview of the key mechanistic pathways, transition states, and energetic barriers that govern its reactivity in common organic transformations.
Introduction
This compound is an important building block in organic synthesis, frequently utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Understanding the intimate details of its reaction mechanisms is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel catalytic systems. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these complex reaction pathways. This guide summarizes key findings from computational studies on the reactivity of aryl iodides, with a focus on mechanisms applicable to this compound.
Data Presentation: Comparison of Computational Studies on Aryl Iodide Reactivity
The following table summarizes key quantitative data from various computational studies on reaction mechanisms involving aryl iodides. While these studies may not all specifically use this compound, the data provides valuable insights into the energetics of key reaction steps that are directly relevant to its chemical behavior.
| Reaction Type / Key Step | Substrate | Catalyst/Reagent | Computational Method | Key Finding (Activation Energy) | Reference |
| Oxidative Addition | 4-Iodoanisole | [bipyAu(C2H4)]+ | ωB97-XD/def2-TZVP | Au-mediated oxidative addition is mechanistically distinct from Pd. | [1][2] |
| Oxidative Addition | Phenyl Iodide | Pd(PMe3)2OAc- | BP86/LANL2DZ | Two feasible pathways for C-I cleavage, both leading to cis-Pd(II) complexes. | [3] |
| C-H Iodination | Aromatic Amides | Cobalt | DFT | C-H activation proceeds via a concerted metalation-deprotonation (CMD) pathway. | [4] |
| Intramolecular Heck Reaction | N-allyl-2-iodo-N-methylaniline | Palladium | DFT | Oxidative addition is the rate-determining step with a free energy barrier of 10.2 kcal/mol. | [5] |
| Suzuki-Miyaura Coupling | Aryl Halides | Zinc | DFT | The activation of the organic halide is the turnover-limiting step with an energy span of 27.2 kcal mol−1. | [6] |
Experimental Protocols
Detailed experimental protocols for the reactions discussed in the cited computational studies can be found within the respective publications. For instance, the study on gold-catalyzed oxidative addition provides a thorough description of the synthesis of the gold complexes and the kinetic analysis of the reaction.[1][2] Similarly, the work on the intramolecular Heck reaction outlines the specific conditions used for the palladium-catalyzed cyclization.[5] Researchers are encouraged to consult the original papers for precise experimental details.
Mandatory Visualization
The following diagrams illustrate key mechanistic concepts discussed in the computational literature for aryl iodides.
Caption: A typical workflow for the computational investigation of reaction mechanisms using quantum chemical methods.
Caption: Two commonly proposed pathways for the oxidative addition of an aryl iodide to a metal center.
Discussion of Mechanistic Pathways
Computational studies have revealed several key mechanistic dichotomies in the reactions of aryl iodides.
Oxidative Addition: This is often the initial and rate-determining step in many cross-coupling reactions.[5] Two primary pathways are typically considered: a concerted mechanism where the C-I bond breaks as the new M-C and M-I bonds form simultaneously, and a stepwise mechanism that proceeds through an intermediate η²-complex where the aryl iodide coordinates to the metal center before C-I bond cleavage.[3] The preferred pathway is often dependent on the nature of the metal, the ligands, and the aryl iodide substituents. For instance, computational comparisons between gold and palladium have highlighted significant differences in their oxidative addition mechanisms.[1][2]
C-H Functionalization: Direct C-H iodination of arenes offers an alternative to the use of pre-functionalized starting materials. Computational studies on cobalt-catalyzed C-H iodination suggest a concerted metalation-deprotonation (CMD) pathway.[4] This mechanism avoids the formation of high-energy intermediates and provides a lower energy pathway for C-H bond activation.
Cross-Coupling Reactions: In Suzuki-Miyaura reactions, computational studies have been instrumental in elucidating the roles of the base and the nature of the transmetalation step.[6][7] For the Heck reaction, theoretical investigations have detailed the energetics of migratory insertion and β-hydride elimination, providing insights into the regioselectivity of the reaction.[5]
Conclusion
Computational studies provide an invaluable lens through which to view the complex reaction mechanisms of this compound and related aryl iodides. The insights gained from these theoretical investigations, particularly regarding the nature of key intermediates and transition states, are crucial for the rational design of more efficient and selective synthetic methodologies. The comparative data and mechanistic pathways presented in this guide are intended to serve as a foundational resource for researchers working in the fields of organic synthesis, catalysis, and drug development.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A computational study of cobalt-catalyzed C–H iodination reactions using a bidentate directing group with molecular iodine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Iodo-1,4-dimethylbenzene: A Guide for Laboratory Professionals
Researchers and scientists handling 2-Iodo-1,4-dimethylbenzene must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental compliance. This guide provides essential information for the safe handling and proper disposal of this chemical in a laboratory setting.
1. Safety and Hazard Information
This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] It is also harmful to aquatic life with long-lasting effects.[1]
Key Hazard Statements:
-
H226: Flammable liquid and vapour.[1]
-
H304: May be fatal if swallowed and enters airways.[1]
-
H312 + H332: Harmful in contact with skin or if inhaled.[1]
-
H412: Harmful to aquatic life with long lasting effects.[1]
A comprehensive understanding of these hazards is the first step in ensuring safe handling and disposal. Always consult the Safety Data Sheet (SDS) for your specific product before use.
2. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). Safety glasses are a minimum requirement.[1] |
| Hand Protection | Wear protective gloves. For full contact, Viton® gloves (0.7 mm thickness, >480 min breakthrough time) are recommended. For splash contact, nitrile rubber gloves (0.4 mm thickness, >30 min breakthrough time) may be suitable.[1] |
| Skin and Body Protection | Wear flame retardant antistatic protective clothing.[1] |
| Respiratory Protection | Required when vapours/aerosols are generated. Use a respirator with a filter for organic compounds (Filter A) according to DIN 3181.[1] |
3. Disposal Procedures
The primary directive for the disposal of this compound is to avoid release into the environment and to dispose of the contents and container at an approved waste disposal plant.[3][4]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Properly label all waste containers with the full chemical name ("this compound") and relevant hazard symbols (e.g., flammable, irritant).
-
Segregate waste containing this compound from other waste streams. Do not mix with incompatible materials such as strong oxidizing agents.[4]
-
-
Containerization:
-
Use a dedicated, properly sealed, and labeled waste container for liquid this compound and solutions containing it.
-
For solid waste contaminated with this compound (e.g., contaminated gloves, paper towels), place it in a separate, sealed, and labeled container.
-
-
Storage of Waste:
-
Store waste containers in a well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[3]
-
Keep waste containers tightly closed.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[2]
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Decontamination of Empty Containers:
-
Do not attempt to clean empty containers for reuse unless you are following a procedure approved by your institution's EHS office.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, containers should be disposed of in accordance with institutional and local regulations.
-
4. Emergency Procedures
In case of a spill or accidental release, follow these procedures:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS office.
-
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
Personal protective equipment for handling 2-Iodo-1,4-dimethylbenzene
Essential Safety and Handling Guide for 2-Iodo-1,4-dimethylbenzene
This document provides critical safety protocols and logistical information for the handling and disposal of this compound. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[1][2][3] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[4]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose & Notes |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5][6] | To protect eyes from splashes and vapors.[1] A face shield is recommended when handling larger quantities.[1][4] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[1][4] | To prevent skin contact and irritation.[1] Always inspect gloves before use and use proper removal techniques to avoid contamination.[7] Consult the manufacturer's glove compatibility chart.[1] |
| Body Protection | A fully buttoned, flame-resistant lab coat.[1] | To protect skin and clothing from contamination.[1] For tasks with a higher risk of splashes, chemical-resistant coveralls may be necessary.[8][9] |
| Respiratory Protection | All handling should occur within a certified laboratory chemical fume hood.[1][5] | To prevent the inhalation of vapors, which can cause respiratory tract irritation.[1][3] If a fume hood is unavailable or exposure limits are exceeded, a NIOSH-approved respirator is required.[6] |
Chemical Properties and Specifications
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₉I |
| Molecular Weight | 232.06 g/mol [3] |
| Appearance | Red-brown Liquid (similar compounds)[2] |
| Boiling Point | 110–113°C @ 19 mmHg[10] |
| Solubility | Insoluble in water[11] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing risks.
A. Pre-Handling Operations
-
Information Review : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1][4]
-
Area Preparation : Ensure that a certified chemical fume hood is operational.[1] Confirm that an eyewash station and safety shower are unobstructed and accessible nearby.[5][6]
-
PPE Inspection : Inspect all required PPE for integrity. Check gloves for any signs of degradation or punctures.
-
Material Assembly : Gather all necessary equipment and reagents to avoid leaving the handling area unnecessarily.
B. Chemical Handling
-
Ventilation : Conduct all transfers and manipulations of this compound exclusively within a chemical fume hood to prevent vapor inhalation.[1][5]
-
Static and Ignition Control : Use only non-sparking tools and explosion-proof equipment.[5][6] Keep the chemical away from heat, sparks, and open flames.[5][11] For transfers, ensure containers are properly grounded and bonded to prevent static discharge.[5]
-
Avoiding Contact : Perform all tasks carefully to avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mists.[5]
-
Containment : Use secondary containment (e.g., a tray) to capture any potential spills during transfer.
C. Post-Handling Procedures
-
Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent. Wash all used glassware and equipment.
-
Glove Removal : Remove gloves using the proper technique to avoid skin contact with any residual chemical.[7]
-
Hand Washing : Wash hands thoroughly with soap and water after handling is complete.[2][6][11]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][6][11]
Disposal Plan
Proper disposal is critical to ensure laboratory safety and environmental compliance.
-
Waste Classification : this compound waste must be classified as halogenated organic waste .[1]
-
Containerization : Collect all waste (including contaminated consumables like pipette tips and wipes) in a designated, compatible, and clearly labeled hazardous waste container.[1][13] The container must be kept tightly sealed except when adding waste.[13]
-
Segregation : Do not mix halogenated waste with non-halogenated waste streams.[1][13]
-
Disposal : Arrange for the disposal of the waste container through a licensed hazardous waste management company.[1][2][5] Do not pour this chemical down the drain or into any sewer system.[5]
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][14] Get medical advice if skin irritation occurs or persists.[5][6] |
| Inhalation | Move the victim to fresh air and keep them in a position comfortable for breathing.[5][6] If the person is not breathing, provide artificial respiration.[6] Seek medical attention if you feel unwell.[5] |
| Ingestion | Do NOT induce vomiting .[5][12] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Call a poison control center or physician immediately.[5] |
Chemical Spill Response Workflow
The following diagram outlines the logical workflow for responding to a chemical spill.
Caption: Logical workflow for responding to a chemical spill event.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 4-Iodo-1,2-dimethylbenzene | C8H9I | CID 141646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. XYLENES [lamp.umd.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
